PACAP (6-38), human, ovine, rat TFA
Description
Overview of the PACAP Peptide Family and its Truncated Forms
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a neuropeptide that belongs to the vasoactive intestinal polypeptide (VIP)/secretin/glucagon (B607659) superfamily of peptides. nih.govnih.gov It was first isolated from ovine hypothalamic extracts in 1989. nih.gov PACAP exists in two primary amidated forms: a 38-amino acid version (PACAP-38) and a shorter 27-amino acid form (PACAP-27), which is a C-terminally truncated version of PACAP-38. nih.govnih.gov PACAP-38 is the more predominant form in most tissues. nih.gov The amino acid sequence of PACAP is remarkably conserved across various species, including mammals, chickens, and frogs. nih.gov
These peptides exert their effects by binding to three distinct G protein-coupled receptors: the PAC1 receptor (PAC1R), and two VIP receptors, VPAC1 and VPAC2. nih.gov PACAP binds with high affinity to all three, whereas VIP has a higher affinity for VPAC1 and VPAC2 than for PAC1R. nih.gov The PAC1 receptor itself has multiple splice variants, which adds another layer of complexity to PACAP signaling. nih.gov
Historical Context of PACAP (6-38) Identification and its Initial Characterization as a Pharmacological Antagonist
The development of antagonists is a critical step in elucidating the physiological functions of endogenous signaling molecules. PACAP (6-38) emerged from research aimed at understanding the structure-activity relationship of the PACAP peptide. It is a truncated fragment of PACAP-38, lacking the first five amino acids at the N-terminus. biorxiv.org This N-terminal region is understood to be essential for the activation of PACAP receptors and the subsequent initiation of intracellular signaling cascades. biorxiv.org
Initial studies demonstrated that by removing these initial amino acids, the resulting fragment, PACAP (6-38), could still bind to PACAP receptors but failed to activate them. Instead, it was found to act as a competitive antagonist, blocking the actions of the native PACAP peptides. biorxiv.orgnih.gov This antagonistic activity has been quantified, with studies reporting its inhibitory constants (IC50 values) for different receptor subtypes. For instance, PACAP (6-38) is a potent antagonist for the PACAP type I receptor (PAC1R), with reported IC50 values in the nanomolar range, while showing varying affinities for the VPAC1 and VPAC2 receptors. targetmol.commedchemexpress.commedchemexpress.comruixibiotech.com
Rationale for Dedicated Academic Inquiry into the Biological Roles of PACAP (6-38)
The identification of PACAP (6-38) as a potent and specific PACAP receptor antagonist has made it an invaluable tool for researchers. Its use allows for the targeted blockade of PACAP signaling, enabling a deeper understanding of the diverse biological processes regulated by PACAP.
A primary rationale for the extensive research into PACAP (6-38) is its utility in dissecting the physiological and pathophysiological roles of the PACAP system. By observing the effects of blocking PACAP receptors with PACAP (6-38), scientists can infer the functions of endogenous PACAP. This has led to investigations into the role of PACAP in a wide array of areas, including:
Cancer Biology: Studies have utilized PACAP (6-38) to investigate the role of PACAP in the growth of various cancer cells, such as breast and non-small cell lung cancer. nih.govnih.govaacrjournals.org In some instances, PACAP (6-38) has been shown to inhibit tumor growth, suggesting a potential therapeutic application. nih.govnih.govaacrjournals.org
Neuroscience: Researchers have employed PACAP (6-38) to explore the involvement of PACAP signaling in neurological and psychiatric conditions. For example, it has been used to study depression-like behaviors and the mechanisms of pain. ruixibiotech.comuvm.edu
Metabolism and Feeding Behavior: The PACAP system is implicated in the regulation of metabolism. PACAP (6-38) has been used in studies to block the effects of other peptides, such as cocaine- and amphetamine-regulated transcript (CART) peptide, on food intake, helping to unravel the complex neural circuits controlling appetite. nih.govplos.org
Gastrointestinal Function: PACAP plays a regulatory role in the gastrointestinal tract, and PACAP (6-38) has been instrumental in studying its effects on secretion, motility, and cell proliferation in this system. researchgate.net
In essence, the academic inquiry into PACAP (6-38) is driven by its power as a pharmacological tool to unlock the secrets of the PACAP signaling system and to explore its potential as a therapeutic agent in a variety of disease states.
{"answer":"## 2. Receptor Pharmacology and Molecular Interactions of PACAP (6-38)\n\nPACAP (6-38), a truncated form of Pituitary Adenylate Cyclase-Activating Polypeptide, is a significant tool in pharmacological research due to its antagonist properties at specific PACAP receptors. This article delves into the detailed receptor pharmacology and molecular interactions of this compound.\n\n### 2.1. Elucidation of PACAP (6-38) Antagonism at PAC1 Receptor Subtypes\n\nPACAP (6-38) is well-established as a potent and competitive antagonist of the PAC1 receptor (PAC1R). rndsystems.com Its interaction with this receptor is crucial for understanding its biological effects.\n\n#### 2.1.1. Competitive Binding and Receptor Occupancy Dynamics at PAC1 Receptor\n\nPACAP (6-38) competitively inhibits the binding of the endogenous agonist PACAP to the PAC1 receptor. rndsystems.com Studies have shown that it has a high affinity for this receptor, with an IC50 value of 2 nM and a Ki value of 1.5 nM for the inhibition of PACAP(1-27)-induced adenylate cyclase stimulation. rndsystems.com This competitive antagonism has been demonstrated in various cell systems, including human neuroblastoma NB-OK-1 cell membranes. rndsystems.com In Xenopus laevis oocytes expressing the PAC1 receptor, PACAP (6-38) at a concentration of 0.1 μM was able to significantly inhibit the response induced by PACAP-38. nih.govfrontiersin.org\n\nMolecular dynamics simulations suggest that the C-terminal residues of PACAP (6-38) are highly flexible and may not be essential for stable binding to the PAC1 receptor. researchgate.net The interaction is primarily driven by the first 30 residues, with residue R30 being a key contributor to binding stability. researchgate.net\n\n#### 2.1.2. Analysis of Specificity Against PAC1 Receptor Splice Variants\n\nThe PAC1 receptor undergoes extensive alternative splicing, leading to a variety of receptor variants. mdpi.com These splice variants can differ in their N-terminal extracellular domain and intracellular loop 3 (ICL3), which can affect ligand binding affinity and G protein coupling. mdpi.com While PACAP (6-38) is a recognized PAC1 receptor antagonist, its specificity across all splice variants is an area of ongoing research. For instance, in rat trigeminal ganglia primary cultures, the antagonistic potency of PACAP (6-38) was found to be dependent on the agonist (PACAP-27 vs. PACAP-38), suggesting a complex interaction with different receptor conformations or splice variants present in these cells. nih.gov However, detailed binding affinity data of PACAP (6-38) for each specific splice variant remains to be fully elucidated.\n\n### 2.2. Functional Characterization of PACAP (6-38) Interactions with VPAC Receptors\n\nWhile primarily known as a PAC1 receptor antagonist, PACAP (6-38) also interacts with the Vasoactive Intestinal Peptide (VIP) receptors, VPAC1 and VPAC2, albeit with different affinities and effects.\n\n#### 2.2.1. Affinity and Modulatory Effects at VPAC1 Receptor\n\nPACAP (6-38) is considered a non-specific PACAP antagonist that also binds to the VPAC1 receptor. nih.gov However, its affinity for the VPAC1 receptor is generally lower than for the PAC1 receptor. In studies using transfected Cos7 cells expressing the human VPAC1 receptor, 300 nM PACAP (6-38) did not antagonize the effects of PACAP-27 and even induced a small increase in basal cAMP levels. nih.gov This suggests that its antagonistic properties at the VPAC1 receptor may be limited or context-dependent.\n\n#### 2.2.2. Affinity and Modulatory Effects at VPAC2 Receptor\n\nPACAP (6-38) has been shown to act as an antagonist at the VPAC2 receptor, although with a reported 10-fold lesser affinity compared to the PAC1 receptor. physiology.orgnih.gov It does not discriminate between PAC1 and VPAC2 receptors. guidetopharmacology.org In some studies, PACAP (6-38) was used as an antagonist for both PAC1 and VPAC2 receptors. nih.gov However, other research indicates that the antagonistic effect of PACAP (6-38) at the VPAC2 receptor might be weak, as it did not affect VIP-induced lipolysis in rat adipocytes, a process mediated by VPAC2. oup.com Furthermore, in studies on T lymphocytes, a much higher concentration of PACAP (6-38) was needed to reverse the effects of VIP and PACAP compared to a specific VPAC1 antagonist, which was attributed to its lower affinity for the VPAC2 receptor. aai.org\n\n### 2.3. Investigation of Putative Novel or Orphan Receptor Binding for PACAP (6-38) (e.g., MrgB3)\n\nRecent research has uncovered a novel and significant interaction between PACAP (6-38) and the orphan Mas-related G-protein coupled receptor member B3 (MrgB3). nih.govnih.govxenbase.orgregionh.dk Surprisingly, in this context, PACAP (6-38) acts as a potent agonist, not an antagonist. nih.govnih.govxenbase.org\n\nStudies using Xenopus laevis oocytes expressing the MrgB3 receptor demonstrated that PACAP (6-38) at a concentration of 3 μM was equipotent to PACAP-38 in eliciting a current, indicating a strong agonistic effect. nih.govfrontiersin.org This finding is particularly relevant in the context of mast cell degranulation, as PACAP (6-38) was found to be a potent degranulator of rat meningeal mast cells, an effect mediated through the MrgB3 receptor. nih.govnih.govxenbase.org This agonistic action at the MrgB3 receptor contrasts with its well-known antagonistic effects at the PAC1 receptor.\n\nAdditionally, PACAP (6-38) has been identified as a low-affinity inhibitor of CART (cocaine- and amphetamine-regulated transcript) peptide binding in PC12 cells and can act as a CART receptor antagonist. nih.govresearchgate.net It was shown to completely block the activation of ERK induced by CART peptides. nih.gov\n\nInteractive Data Table: PACAP (6-38) Receptor Binding and Functional Effects \n\n| Receptor | Reported Effect of PACAP (6-38) | Cell/Tissue System | IC50/Ki/Concentration | Citation(s) |\n| :--- | :--- | :--- | :--- | :--- |\n| PAC1 | Competitive Antagonist | Human neuroblastoma NB-OK-1 cells | IC50 = 2 nM, Ki = 1.5 nM | rndsystems.com |\n| PAC1 | Antagonist | Xenopus laevis oocytes | 0.1 μM | nih.govfrontiersin.org |\n| VPAC1 | No Antagonism (of PACAP-27) | hVPAC1 transfected Cos7 cells | 300 nM | nih.gov |\n| VPAC2 | Antagonist (lower affinity than PAC1) | General | 10-fold less than PAC1 | physiology.orgnih.gov |\n| MrgB3 | Agonist | Xenopus laevis oocytes | 3 μM | nih.govfrontiersin.org |\n| CART Receptor | Antagonist | PC12 cells | Micromolar concentrations | nih.gov |\n\nTable of Compounds \n\n| Compound Name |\n| :--- |\n| PACAP (6-38), human, ovine, rat TFA |\n| Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) |\n| PACAP(1-27) |\n| PACAP-38 |\n| PACAP-27 |\n| Vasoactive Intestinal Peptide (VIP) |\n| CART (cocaine- and amphetamine-regulated transcript) peptide |\n\n"}
Properties
Molecular Formula |
C₁₈₄H₃₀₁N₅₆FO₄₇S |
|---|---|
Molecular Weight |
4138.76 |
sequence |
One Letter Code: FTDSYSRYRKQMAVKKYLAAVLGKRYKQRVKNK-NH2 |
Origin of Product |
United States |
Receptor Pharmacology and Molecular Interactions of Pacap 6 38
Detailed Pharmacological Profile and Potency Determinations of PACAP (6-38)
The truncated peptide PACAP (6-38) is a derivative of the full-length Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP-38). The removal of the first five N-terminal amino acids fundamentally alters its pharmacological activity, transforming it from a potent agonist into a widely utilized antagonist at PACAP receptors. biorxiv.org Its primary mechanism of action is competitive antagonism, where it binds to the receptor but fails to induce the conformational change necessary for signal transduction, thereby blocking the effects of endogenous agonists like PACAP-38 and PACAP-27. biorxiv.orgbiocrick.com
PACAP (6-38) is recognized as a potent competitive antagonist, particularly at the PAC₁ receptor. biocrick.comrndsystems.com The antagonist nature of PACAP (6-38) stems from its ability to bind to the receptor's N-terminal extracellular domain, a critical step for ligand affinity, while lacking the N-terminal residues (1-5) that are essential for receptor activation and subsequent G-protein signaling. biorxiv.orgrcsb.org This interaction effectively inhibits agonist-induced downstream signaling cascades, such as the elevation of cyclic AMP (cAMP) and the stimulation of c-fos gene expression. nih.govnih.gov
While it is frequently used as a PAC₁ receptor antagonist, studies have revealed that its selectivity is not absolute. PACAP (6-38) also demonstrates antagonist activity at the VPAC₂ receptor, though generally with lower affinity compared to the PAC₁ receptor. medchemexpress.comguidetopharmacology.orgnih.govresearchgate.net Its affinity for the VPAC₁ receptor is considerably lower. medchemexpress.commedchemexpress.com This lack of absolute selectivity between PAC₁ and VPAC₂ receptors is an important consideration in its experimental application. guidetopharmacology.orgresearchgate.net
Interestingly, the pharmacological profile of PACAP (6-38) is complex and can be cell-type dependent. Some research has shown that its antagonist potency can differ depending on the agonist it is competing against. For instance, in certain transfected cell lines, PACAP (6-38) was found to be significantly more potent in antagonizing the effects of PACAP-27 compared to PACAP-38. nih.gov Furthermore, in a departure from its established antagonist role, some studies have reported agonist-like activity. In systems such as rat meningeal mast cells and sensory nerve terminals, PACAP (6-38) has been observed to induce cellular responses, including degranulation and modulation of neuropeptide release, similar to the full-length PACAP-38. frontiersin.orgnih.govnih.gov This agonistic behavior in certain contexts is thought to be mediated through the orphan Mas-related G-protein coupled member B3 (MrgB3) receptor. frontiersin.orgnih.govgenscript.com
The potency of PACAP (6-38) as an antagonist has been quantified in various in vitro assays, revealing a range of inhibitory concentrations (IC₅₀) and binding affinities (Kᵢ) depending on the receptor subtype and the experimental system.
Inhibitory Potency (IC₅₀) of PACAP (6-38) at PACAP Receptors
| Receptor Subtype | Reported IC₅₀ (nM) | Reference |
|---|---|---|
| PAC₁ Receptor | 2 | biocrick.comrndsystems.com |
| PAC₁ Receptor | 30 | medchemexpress.commedchemexpress.com |
| VPAC₁ Receptor (PACAP Type II Receptor VIP₁) | 600 | medchemexpress.commedchemexpress.com |
| VPAC₂ Receptor (PACAP Type II Receptor VIP₂) | 40 | medchemexpress.commedchemexpress.com |
Inhibitory Constant (Kᵢ) of PACAP (6-38)
| Assay Condition | Reported Kᵢ (nM) | Reference |
|---|---|---|
| Inhibition of PACAP(1-27)-induced adenylate cyclase stimulation | 1.5 | biocrick.comrndsystems.com |
| Inhibition of PACAP-27-stimulated pituitary adenylate cyclase | 7 | genscript.com |
The solution structure of PACAP (6-38) complexed with the N-terminal extracellular domain of the human PAC₁ receptor has been determined by NMR. rcsb.org This structural analysis reveals that the peptide adopts a helical conformation with a bend and engages in extensive hydrophobic and electrostatic interactions with the receptor's exposed beta-sheet and interconnecting loops. rcsb.org Mutagenesis studies have highlighted the critical role of interactions between the C-terminus of the peptide and the C-terminus of the receptor's extracellular domain in defining the high affinity and specificity of this binding. rcsb.org
Intracellular Signaling Cascades Regulated by Pacap 6 38 Activity
Modulation of Cyclic Adenosine (B11128) Monophosphate (cAMP) and Protein Kinase A (PKA) Pathways
PACAP (6-38) effectively modulates the cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA) signaling cascade by antagonizing PACAP receptors. When PACAP binds to its receptors, particularly the PAC1 receptor, it often leads to the activation of adenylyl cyclase, which in turn catalyzes the production of cAMP. mdpi.combioscientifica.com This elevation in cAMP subsequently activates PKA, a crucial enzyme in many cellular processes. mdpi.com
The antagonistic action of PACAP (6-38) blocks these initial steps. For example, in rat hippocampal CA1 pyramidal neurons, the enhancement of AMPA receptor-mediated current by a low concentration of PACAP is dependent on the cAMP/PKA pathway and is effectively blocked by PACAP (6-38). nih.gov Similarly, the neuroprotective, survival-promoting effects of PACAP in various neuronal cell types, which are often mediated by the cAMP/PKA signaling cascade, are inhibited by PACAP (6-38). mdpi.com In studies on Drosophila, PACAP (6-38) was shown to prevent the rescue of L-type Ca2+ channel currents by PACAP-38, a process dependent on the cAMP-PKA pathway. nih.gov
Research in grass carp (B13450389) pituitary cells has demonstrated that PACAP-induced prolactin gene expression is mediated through the AC/cAMP/PKA pathway, and this effect can be blocked by the co-application of PACAP (6-38). bioscientifica.com Furthermore, in an in vitro model of Amyotrophic Lateral Sclerosis (ALS), the protective effects of PACAP against hypoxia-induced cell death were inhibited by PACAP (6-38), suggesting its action through the PAC1 receptor and subsequent downstream pathways that can be initiated by cAMP/PKA. mdpi.com
Table 1: Research Findings on PACAP (6-38) Modulation of cAMP/PKA Pathways
| Model System | Research Finding | Outcome of PACAP (6-38) Application | Reference |
| Rat Hippocampal CA1 Neurons | PACAP enhances AMPA-mediated current via the cAMP/PKA pathway. | Blocked the PACAP-induced enhancement of the current. | nih.gov |
| Serum-Deprived Neuronal Cells | PACAP promotes cell survival via the cAMP/PKA pathway. | Inhibited the survival-enhancing effect of PACAP. | mdpi.com |
| Drosophila Larval Muscles | PACAP modulates L-type Ca2+ channels through a cAMP-PKA mediated pathway. | Prevented the modulatory effect of PACAP on the channel current. | nih.gov |
| Grass Carp Pituitary Cells | PACAP induces prolactin gene expression via the AC/cAMP/PKA pathway. | Blocked the PACAP-induced gene expression. | bioscientifica.com |
Influence on Phospholipase C (PLC) and Protein Kinase C (PKC) Pathways
Beyond the cAMP/PKA system, PACAP receptors, particularly splice variants of the PAC1 receptor, are also coupled to the phospholipase C (PLC) and protein kinase C (PKC) signaling pathway. frontiersin.orgkarger.com Activation of this pathway by PACAP leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govkarger.com IP3 triggers the release of calcium from intracellular stores, while DAG activates PKC. nih.gov
As a PAC1 receptor antagonist, PACAP (6-38) can inhibit these PLC/PKC-mediated events. For instance, PACAP-induced neuroprotection against glutamate (B1630785) excitotoxicity involves the downregulation of nitric oxide (NO) production, a process that is abolished by PKC inhibitors but not by PKA inhibitors, indicating a primary role for the PLC/PKC pathway; PACAP (6-38) was shown to worsen cell death in this context, suggesting it blocks this protective pathway. nih.gov In adrenal chromaffin cells, PACAP-stimulated secretion is dependent on PLC activity, which leads to both Ca2+ influx and mobilization. nih.gov The activation of PKC downstream of this pathway can activate depolarizing currents. nih.gov By blocking the PAC1 receptor, PACAP (6-38) would be expected to prevent this entire cascade. Studies have shown that PACAP can activate transient receptor potential cation (TRPC) channels through a PLC/PKC pathway, an effect that would be inhibited by PACAP (6-38). karger.com
Table 2: Research Findings on PACAP (6-38) Influence on PLC/PKC Pathways
| Model System | Research Finding | Implied Outcome of PACAP (6-38) Application | Reference |
| PC12 Neurons | PACAP decreases glutamate-stimulated NO production via a PKC-dependent pathway. | Blocks the protective, NO-reducing effect of PACAP. | nih.gov |
| Adrenal Chromaffin Cells | PACAP-evoked secretion requires PLC-dependent Ca2+ influx and mobilization, which can activate PKC. | Prevents the PLC-dependent signaling cascade leading to secretion. | nih.gov |
| Rat Carotid Body | PACAP activates TRPC channels and inactivates K+ channels via a PLC/PKC pathway. | Inhibits the PACAP-induced modulation of ion channels. | karger.com |
| Hypothalamic PAC1 Receptors | PAC1 receptor stimulation can activate PLC, leading to IP3 and DAG formation. | Blocks the Gq-coupled activation of the PLC/PKC pathway. | karger.com |
Regulation of Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways (e.g., ERK)
The mitogen-activated protein kinase (MAPK) family, including extracellular signal-regulated kinase (ERK), represents another significant signaling cascade influenced by PACAP. mdpi.com Activation of PACAP receptors can stimulate the MAPK/ERK pathway through both PKA- and PKC-dependent and independent mechanisms. mdpi.comaginganddisease.org This pathway is critical for regulating cellular processes like growth, differentiation, and survival. mdpi.com
PACAP (6-38), by acting as a PAC1 receptor antagonist, plays a key role in regulating this pathway. In a rat model of neuropathic pain, intrathecal injection of PACAP (6-38) significantly decreased the expression of phosphorylated ERK (p-ERK), indicating an inhibition of the MAPK/ERK pathway. nih.gov This intervention subsequently modulated the expression of the Nav1.7 sodium channel, suggesting a direct link between PACAP/MAPK signaling and ion channel regulation. nih.gov In studies using neuroblastoma cells, PACAP (6-38) was shown to inhibit the protective effects of PACAP against hypoxia-induced autophagy dysregulation, a process mediated by the activation of the MAPK/ERK signaling cascade. mdpi.com The antagonist prevented the PACAP-induced phosphorylation of ERK. mdpi.com Furthermore, the activation of ERK is a crucial step in PACAP-induced adipogenesis in 3T3-L1 cells, an effect that is abolished by PACAP receptor antagonists like PACAP (6-38). plos.org
Table 3: Research Findings on PACAP (6-38) Regulation of MAPK/ERK Pathways
| Model System | Research Finding | Outcome of PACAP (6-38) Application | Reference |
| Rat Trigeminal Ganglion (Neuropathic Pain Model) | PACAP modulates Nav1.7 expression through the MAPK/ERK pathway via the PAC1 receptor. | Decreased p-ERK and Nav1.7 expression. | nih.gov |
| Neuroblastoma-Spinal Cord-34 (NSC-34) Cells (ALS Model) | PACAP modulates hypoxia-induced autophagy via MAPK/ERK signaling. | Inhibited PACAP's protective effect and prevented ERK phosphorylation. | mdpi.com |
| 3T3-L1 Preadipocytes | PACAP induces adipogenesis and ERK1/2 phosphorylation via its receptors. | Abolished the PACAP-induced phosphorylation of ERK1/2. | plos.org |
| CA1 Pyramidal Neurons | PACAP inhibits the slow afterhyperpolarizing current (sIAHP), a process potentially involving MAPK. | Prevented the effect of a PAC1 agonist on the sIAHP. | nih.gov |
Impact on Intracellular Calcium (Ca2+) Dynamics and Ion Channel Modulation
PACAP signaling exerts a profound influence on intracellular calcium (Ca2+) levels and the activity of various ion channels. nih.govnih.gov These effects can be triggered through multiple mechanisms, including PKA- and PKC-dependent phosphorylation of channels, direct channel modulation by G-proteins, and Ca2+ release from intracellular stores via the PLC/IP3 pathway. karger.comresearchgate.net
PACAP (6-38) has been instrumental in dissecting these mechanisms. As a PAC1/VPAC2 antagonist, it blocks PACAP-induced changes in Ca2+ dynamics. nih.gov In Drosophila larval muscles, PACAP (6-38) prevents PACAP-38 from rescuing L-type Ca2+ channel current, demonstrating its role in modulating Ca2+ influx. nih.gov In rat hippocampal neurons, PACAP (6-38) blocks the effects of a PAC1 receptor agonist on the slow afterhyperpolarizing current (sIAHP), which is carried by Ca2+-activated potassium channels. nih.gov PACAP can also evoke sustained increases in cytosolic Ca2+ by coordinating Ca2+ influx through L-type channels with Ca2+ mobilization from the endoplasmic reticulum via IP3 receptors. nih.govresearchgate.net This entire process is dependent on PLC activity and is initiated by PAC1 receptor activation, making it a target for inhibition by PACAP (6-38). nih.gov Furthermore, PACAP has been shown to modulate A-type K+ channels and TRPC channels, effects that are linked to the PLC/PKC pathway and thus can be inhibited by PACAP (6-38). karger.com
Table 4: Research Findings on PACAP (6-38) Impact on Ca2+ and Ion Channels
| Model System | Research Finding | Outcome of PACAP (6-38) Application | Reference |
| Drosophila Larval Muscles | PACAP modulates L-type Ca2+ channels via a cAMP-PKA pathway. | Blocked the modulatory effect of PACAP on Ca2+ current. | nih.gov |
| Rat Hippocampal CA1 Neurons | A PAC1 agonist reduces the slow afterhyperpolarizing current (sIAHP). | Prevented the reduction of the sIAHP. | nih.gov |
| Adrenal Chromaffin Cells | PACAP induces sustained Ca2+ elevations via L-type channel influx and IP3-mediated store release. | Implied to block the entire Ca2+ response by inhibiting the PAC1 receptor. | nih.gov |
| Rat Carotid Body | PACAP activates TRPC channels and inactivates A-type K+ channels via PLC/PKC. | Implied to inhibit the modulation of these ion channels. | karger.com |
Analysis of Crosstalk with Other Intracellular Signaling Networks (e.g., CREB, PI3K/Akt)
The signaling cascades initiated by PACAP receptors exhibit significant crosstalk with other major intracellular networks, including the cAMP response element-binding protein (CREB) and the phosphoinositide 3-kinase (PI3K)/Akt pathways. mdpi.comnih.gov CREB is a transcription factor often activated downstream of both the PKA and MAPK/ERK pathways, while the PI3K/Akt pathway is a central regulator of cell survival and proliferation. mdpi.comnih.gov
PACAP (6-38), by blocking the primary PACAP-induced signals, indirectly inhibits these interconnected networks. The neuroprotective effects of PACAP are frequently attributed to the activation of both the MAPK/ERK/CREB and the PI3K/Akt pathways, leading to the inhibition of apoptosis. nih.gov The use of inhibitors for these pathways, such as PD98059 (for MEK/ERK) and LY294002 (for PI3K), mimics the inhibitory outcome expected from PACAP (6-38) application. nih.gov For example, in striatal cell models of Huntington's disease, PACAP's protective effects are mediated through ERK and Akt, and blocking these pathways negates the survival advantage. nih.gov Since PACAP (6-38) blocks the initial receptor activation, it effectively prevents the downstream activation of CREB and the PI3K/Akt system. nih.govmdpi.com In some contexts, PACAP has been shown to promote autophagy through the CREB pathway, an effect that would be attenuated by PACAP (6-38). nih.gov
Table 5: Research Findings on PACAP (6-38) and Crosstalk with CREB and PI3K/Akt
| Model System | Research Finding | Implied Outcome of PACAP (6-38) Application | Reference |
| Striatal Cells (Huntington's Disease Model) | PACAP exerts neuroprotection via cAMP/ERK/CREB and PI3K/Akt pathways. | Blocks the activation of these survival pathways. | nih.gov |
| VPAC2 Receptor Signaling | VPAC2R signaling promotes CREB phosphorylation via the cAMP/PKA pathway. | As a VPAC2 antagonist, it would block CREB activation. | mdpi.com |
| Ischemic Stroke Models | The anti-apoptotic effect of PACAP involves the PI3K/Akt pathway. | Blocks the anti-apoptotic signaling mediated by PI3K/Akt. | nih.gov |
| Rat Schwannoma Cells | PACAP increases myelin-related protein expression via PI3K/Akt signaling. | Inhibits the PI3K/Akt-dependent expression of myelin proteins. | dntb.gov.ua |
Neurobiological Modulatory Roles of Pacap 6 38 in Preclinical Models
Mechanisms of Neuroprotection and Neuronal Homeostasis
PACAP (6-38) has been instrumental in delineating the signaling pathways through which PACAP exerts its neuroprotective effects. By blocking PAC1 receptors, this antagonist has helped to confirm the critical role of this receptor in neuronal resilience and recovery from various insults.
Attenuation of Neuronal Apoptosis and Cell Death Pathways
Preclinical studies have consistently demonstrated that the neuroprotective effects of PACAP are often mediated through the inhibition of apoptotic cascades. The introduction of PACAP (6-38) has been shown to counteract these protective effects, thereby implicating the PAC1 receptor in the regulation of cell death. For instance, in models of neuronal injury, PACAP treatment typically leads to a decrease in the expression of pro-apoptotic factors like caspase-3 and an increase in anti-apoptotic proteins such as Bcl-2. mdpi.comnih.gov The co-administration of PACAP (6-38) often reverses these effects, leading to an exacerbation of apoptosis. mdpi.com This antagonist has been crucial in demonstrating that PACAP's anti-apoptotic signaling involves the suppression of pro-apoptotic kinases like JNK and p38, and the enhancement of anti-apoptotic ERK phosphorylation. mdpi.com The abolishment of PACAP's protective effects against apoptosis by PACAP (6-38) underscores the central role of the PAC1 receptor in mediating these survival signals. mdpi.com
| Model System | Observed Effect of PACAP (6-38) | Key Findings |
| Mouse Cerebellar Granule Cells | Decreased cell survival when used alone. mdpi.com | Suggests endogenous PACAP promotes survival. |
| Human Endothelial Colony-Forming Cells | Abolished the cytoprotective effect of PACAP against TNFα-induced apoptosis. mdpi.com | Highlights the role of PAC1 receptor in endothelial cell survival. |
| Rat Cardiomyocytes | Counteracted the reduction in caspase-3 activity and the protective effects of PACAP against ischemia/reperfusion injury. mdpi.com | Demonstrates the involvement of PAC1 in cardioprotection. |
Mitigation of Oxidative Stress-Induced Neuronal Injury
Oxidative stress is a significant contributor to neuronal damage in various neurological disorders. PACAP has been shown to protect neurons from oxidative insults by enhancing the expression of antioxidant enzymes and reducing the production of reactive oxygen species (ROS). nih.govaginganddisease.org The use of PACAP (6-38) in these models has been pivotal in confirming that these protective actions are mediated through the PAC1 receptor. For example, in cerebellar granule neurons exposed to hydrogen peroxide, PACAP increases cell viability; an effect that is blocked by PACAP (6-38). nih.gov Furthermore, PACAP (6-38) has been shown to prevent PACAP from reducing microglia-derived ROS, indicating a role for PAC1 receptors on glial cells in mediating the anti-oxidative stress response. nih.gov
| Preclinical Model | Effect of PACAP (6-38) on Oxidative Stress | Signaling Pathway Implication |
| Cerebellar Granule Cells (in vitro) | Inhibited the neuroprotective actions of PACAP against hydrogen peroxide-induced cell death. mdpi.com | Implicates MAP-kinase signaling in PACAP-mediated anti-oxidative effects. mdpi.com |
| Primary Renal Cell Culture | Decreased cell viability in the presence of hydrogen peroxide when used to antagonize PACAP. mdpi.com | Confirms the protective role of PACAP against oxidative stress in renal cells is receptor-mediated. |
| Mouse Hepatocytes (in vitro) | Counteracted the protective effect of PACAP against hydrogen peroxide-induced oxidative stress. frontiersin.org | Suggests a conserved mechanism of PAC1 receptor-mediated protection against oxidative damage across different cell types. |
Counteraction of Excitotoxicity in Central Nervous System Models
Excitotoxicity, a pathological process by which neurons are damaged and killed by the overactivation of glutamate (B1630785) receptors, is a common feature of many neurological conditions. PACAP has demonstrated a capacity to protect neurons from excitotoxic injury. nih.gov Studies utilizing PACAP (6-38) have been crucial in establishing that this protection is dependent on the PAC1 receptor. In models of glutamate-induced excitotoxicity, treatment with PACAP (6-38) has been shown to exacerbate neuronal cell death, effectively blocking the neuroprotective effects of endogenous or exogenously applied PACAP. nih.gov This suggests that PAC1 receptor activation is a key mechanism for mitigating the downstream consequences of excessive glutamate receptor stimulation. nih.gov
| Model | Effect of PACAP (6-38) | Mechanism Highlighted |
| Rat Cortical Neuronal Cell Line | Exacerbated cell death after glutamate exposure. nih.gov | Confirmed the involvement of the PAC1 receptor in the anti-excitotoxic process of PACAP. nih.gov |
| In vivo models of focal cerebral ischemia | Reduces the neuroprotective effect of PACAP. guidetopharmacology.org | Suggests that PACAP's ability to reduce infarct volume is mediated through PAC1 receptors. |
Promotion of Neuronal Survival and Differentiation in Neural Cultures
In vitro studies have consistently shown that PACAP promotes the survival and differentiation of various neuronal populations. nih.govpnas.org The use of PACAP (6-38) has been instrumental in confirming that these neurotrophic effects are mediated primarily through the PAC1 receptor. For instance, in cultures of cerebellar granule cells, PACAP enhances survival and stimulates neurite outgrowth, effects that are inhibited by the presence of PACAP (6-38). pnas.org Similarly, in human SH-SY5Y neuroblastoma cells, PACAP-induced neuronal differentiation is blocked by PACAP (6-38), confirming the role of the PAC1 receptor in this process. nih.gov
| Cell Culture Model | Effect of PACAP (6-38) on Neuronal Survival/Differentiation | Associated Signaling Pathways |
| Rat Cerebellar Granule Neurons | Inhibited the survival-promoting action of PACAP. pnas.org | Adenylyl cyclase and MAP-kinase pathways. guidetopharmacology.org |
| Human SH-SY5Y Neuroblastoma Cells | Blocked PACAP-38-induced increase in neurite-bearing cells and expression of neuronal proteins. nih.gov | cAMP-mediated activation of ERK and p38 MAP kinases. nih.gov |
Regulation of Neuroinflammation and Glial Cell Function
Neuroinflammation, characterized by the activation of glial cells such as astrocytes and microglia, plays a dual role in the central nervous system, contributing to both injury and repair. PACAP has emerged as a key modulator of these inflammatory processes, and PACAP (6-38) has been a critical tool in dissecting the receptor-mediated mechanisms involved.
Modulation of Astrocyte and Microglial Activation States
PACAP can influence the activation state of both astrocytes and microglia, often promoting a shift towards a more neuroprotective and anti-inflammatory phenotype. mdpi.comaginganddisease.org The use of PACAP (6-38) has helped to elucidate the role of PACAP receptors in this modulation. For example, in models of neuroinflammation, PACAP has been shown to reduce the production of pro-inflammatory mediators by activated microglia, an effect that can be blocked by PACAP (6-38). researchgate.net This suggests that PAC1 receptor signaling is important in tempering the inflammatory response of microglia. Furthermore, PACAP can stimulate astrocytes to release neurotrophic factors, and while the direct antagonistic effect of PACAP (6-38) on this specific process is less documented, the presence of PAC1 receptors on astrocytes suggests a likely involvement. aginganddisease.orgfrontiersin.org
| Glial Cell Type | Observed Effect of PACAP (6-38) | Functional Implication |
| Microglia | Augmented sympathetic responses to kainic acid-induced seizures when used to antagonize endogenous PACAP. jneurosci.org | Suggests PACAP, acting on microglia, has a protective effect during seizures. jneurosci.org |
| Astrocytes | PACAP's ability to increase IL-6 was cancelled by co-treatment with the PAC1R antagonist. pnas.org | Indicates that PACAP-induced IL-6 production in astrocytes is PAC1 receptor-dependent. |
Influence on Pro- and Anti-inflammatory Cytokine Production within the Central Nervous System
The truncated peptide PACAP (6-38) serves as a potent antagonist for the PACAP-preferring PAC1 receptor and the VPAC2 receptor. guidetopharmacology.orgnih.gov Its primary role in the modulation of cytokine production within the central nervous system (CNS) is demonstrated through its ability to block the anti-inflammatory and, in some contexts, pro-inflammatory effects of the full-length pituitary adenylate cyclase-activating polypeptide (PACAP).
In preclinical models, PACAP has been shown to exert significant anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines by activated microglia. researchgate.net Studies on lipopolysaccharide (LPS)-activated primary microglia and BV2 microglial cells show that PACAP can inhibit the release of pro-inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). researchgate.netnih.gov The role of specific PACAP receptors in this process is complex. In one study, the inhibitory effect of PACAP on cytokine production was not reversed by PACAP (6-38), suggesting the involvement of the VPAC1 receptor, for which PACAP (6-38) has a lower affinity. csic.escsic.es
Conversely, PACAP can also induce the production of certain cytokines in specific glial cell types. For instance, PACAP stimulates the production of IL-6 in cultured astrocytes and rat Müller cells. pnas.orgnih.gov The specificity of this action was confirmed by the use of PACAP (6-38), which was found to inhibit the PACAP-stimulated elevation of IL-6 production in Müller cells. nih.gov This indicates that PACAP (6-38) can modulate the inflammatory environment of the CNS by blocking PACAP's effects on glial cells.
Furthermore, PACAP signaling has been implicated in shifting microglia towards a neuroprotective M2 phenotype and upregulating anti-inflammatory cytokines like IL-4, IL-10, and IL-13. mdpi.comnih.gov By antagonizing PACAP receptors, PACAP (6-38) can interfere with these neuroprotective, anti-inflammatory signaling cascades.
Table 1: Influence of PACAP (6-38) on Cytokine Production in CNS Preclinical Models
| Cell Type | Model System | Effect of PACAP | Effect of PACAP (6-38) | Mediating Receptor (as suggested by antagonism) | Reference |
|---|---|---|---|---|---|
| Primary Microglia | LPS-activated culture | Inhibits TNF-α, IL-1β, IL-6 production | Did not reverse PACAP's effect | VPAC1 | csic.escsic.es |
| Rat Müller Cells | In vitro culture | Stimulates IL-6 production | Inhibited PACAP-induced IL-6 production | PAC1/VPAC2 | nih.gov |
| Astrocytes | In vitro culture | Stimulates IL-6 production | Antagonizes PACAP-induced IL-6 release | PAC1 | pnas.org |
Impact on Synaptic Plasticity and Neurotransmission
PACAP (6-38) plays a critical modulatory role in synaptic plasticity and neurotransmission, primarily by antagonizing the effects of endogenous or exogenously applied PACAP. PACAP is recognized as a significant neuromodulator that influences both excitatory and inhibitory synaptic events across various brain regions. jst.go.jp
Studies have demonstrated that PACAP enhances excitatory synaptic transmission and can induce long-lasting potentiation at synapses, such as the Schaffer collateral-CA1 synapses in the hippocampus and the basolateral amygdala (BLA) to the central nucleus of the amygdala (CeL) pathway. jneurosci.orgnih.gov The application of PACAP (6-38) can block these potentiating effects, confirming that they are mediated through PACAP receptors. jneurosci.org For instance, the potentiation of excitatory postsynaptic potentials (EPSPs) in the BLA-CeL pathway induced by PACAP38 is prevented in the presence of PACAP (6-38). jneurosci.org
PACAP (6-38) has been shown to directly reverse the enhancement of excitatory synaptic activity caused by PACAP signaling. In a preclinical model of Parkinson's disease-related pain, whole-cell recordings from spinal dorsal horn neurons revealed a significant increase in the frequency of spontaneous excitatory postsynaptic currents (sEPSCs). nih.govresearchgate.net Application of the PAC1 receptor antagonist PACAP (6-38) successfully reversed this increase in sEPSC frequency. nih.govresearchgate.net This finding highlights the role of PACAP (6-38) in normalizing heightened excitatory neurotransmission by blocking the underlying PACAP/PAC1 receptor activation. Similarly, PACAP/PAC1 receptor signaling is critical for modulating sEPSC frequency and amplitude in other neuronal populations, an effect that can be blocked by inhibiting the downstream cAMP-dependent protein kinase (PKA) pathway. science.gov
Table 2: Effect of PACAP (6-38) on Spontaneous Excitatory Postsynaptic Currents (sEPSCs)
| Neuronal Population | Preclinical Model | Observed Effect of PACAP/PAC1 Activation | Modulatory Action of PACAP (6-38) | Reference |
|---|---|---|---|---|
| Spinal Dorsal Horn Neurons | 6-OHDA-induced Parkinson's disease model rats | Significantly increased frequency of sEPSCs | Reversed the increased sEPSC frequency | nih.govresearchgate.net |
| Unspecified CNS Neurons | PACAP/PAC1R signaling studies | Increased sEPSC frequency and amplitude | Acts as an antagonist to block PACAP's effects | science.gov |
PACAP (6-38) significantly influences the release of neurotransmitters and the expression of their associated receptors by antagonizing PACAP-mediated pathways.
GABAergic Neurotransmission: In the central amygdala, PACAP facilitates GABA release from presynaptic terminals. nih.gov This effect is prevented by pretreatment with PACAP (6-38), indicating it is a PAC1 receptor-mediated event. nih.gov Interestingly, the application of PACAP (6-38) alone was found to reduce action potential-dependent GABA release (measured as spontaneous inhibitory postsynaptic current, sIPSC, frequency), suggesting that it can block the action of endogenously released PACAP which requires network activity. nih.gov
Glutamatergic Neurotransmission: PACAP regulates the expression of glial glutamate transporters, specifically GLAST and GLT-1, as well as the enzyme glutamine synthetase, which are crucial for clearing glutamate from the synapse. jneurosci.orgnih.gov The stimulatory effects of neuron-conditioned medium on the expression of these glutamate transporters were attenuated by the presence of PACAP (6-38). jneurosci.orgnih.gov This demonstrates that PACAP (6-38) can modulate glutamatergic neurotransmission by interfering with the neuron-glia signaling that controls glutamate uptake and metabolism.
Receptor Expression: The activity of PACAP (6-38) is predicated on its ability to bind to and block PAC1 and VPAC2 receptors. rcsb.org By doing so, it prevents the downstream signaling cascades that PACAP initiates, which can include changes in the expression or trafficking of neurotransmitter receptors, such as the promotion of synaptic targeting of GluR1 subunit-containing AMPA receptors. jneurosci.org
Developmental Neurobiological Implications of PACAP (6-38) Signaling
PACAP is a well-established neurotrophic factor that plays a crucial role during the development of the nervous system, influencing cell proliferation, differentiation, and survival. guidetopharmacology.orgjst.go.jp The function of PACAP (6-38) in this context is almost exclusively as an antagonist used in preclinical studies to confirm the specificity of PACAP's developmental roles.
Neural Stem and Progenitor Cells: PACAP promotes the differentiation of mouse neural stem cells into astrocytes, and this effect is inhibited by PACAP (6-38). nih.gov In other studies, PACAP was found to inhibit the self-renewal of neural progenitor cells and instead induce their differentiation towards a neuronal lineage; these effects are mediated by PACAP receptors that can be blocked by antagonists like PACAP (6-38). nih.gov
Neuronal Survival and Proliferation: During the development of the rat cerebellum, PACAP increases the proliferation of granule cells. This augmentation in cell number is significantly inhibited by the co-administration of PACAP (6-38). pnas.orgnih.gov Furthermore, in primary olfactory cultures, treatment with PACAP (6-38) alone caused a significant decrease in the number of neurons, suggesting that endogenous PACAP signaling is essential for the baseline survival and/or genesis of these cells. jneurosci.org The neuroprotective effects of PACAP, which can rescue neurons from apoptotic cell death, are also curtailed by PACAP (6-38). mdpi.comnih.gov
These findings collectively establish that by blocking PACAP receptors, PACAP (6-38) can interfere with fundamental developmental processes, including cell fate decisions of neural stem cells, the proliferation of specific neuronal populations, and the survival of newly formed neurons.
Table 3: Developmental Neurobiological Effects of PACAP (6-38) in Preclinical Models
| Developmental Process | Model System | Effect of PACAP | Antagonistic Action of PACAP (6-38) | Reference |
|---|---|---|---|---|
| Neural Stem Cell Differentiation | Mouse neural stem cell culture | Induces differentiation into astrocytes | Inhibited PACAP-induced differentiation | nih.gov |
| Granule Cell Proliferation | Developing rat cerebellum (in vivo) | Increased the number of granule cells | Inhibited the PACAP-evoked increase in granule cells | pnas.orgnih.gov |
| Olfactory Neuron Survival | Primary olfactory cultures | Endogenous PACAP supports neuron survival | Diminished the number of neurons when applied alone | jneurosci.org |
| Neuronal Survival | Primary sympathetic neurons | Promoted survival after growth factor withdrawal | Blocks the neuroprotective effects of PACAP | mdpi.comnih.gov |
Behavioral and Psychological Phenomena Investigated with Pacap 6 38 in Animal Models
Modulation of Stress Responses and Hypothalamic-Pituitary-Adrenal (HPA) Axis Activity
PACAP is a significant regulator of the body's stress response, and PACAP (6-38) has been a key tool in understanding this role. The Hypothalamic-Pituitary-Adrenal (HPA) axis is the core of the stress response system, culminating in the release of cortisol (corticosterone in rodents). youtube.com
Intracerebroventricular administration of PACAP activates the HPA axis, an effect that can be blocked by PACAP (6-38). nih.govnih.gov Studies have shown that PACAP stimulates the transcription of corticotropin-releasing hormone (CRH), a key initiator of the HPA axis cascade, in hypothalamic neurons. nih.govnih.gov PACAP (6-38) can blunt the stress-sensitized release of corticosterone (B1669441) in rats subjected to chronic stress paradigms. This suggests that endogenous PACAP is necessary for the sustained activation of the HPA axis during prolonged stress. nih.gov
Furthermore, PACAP's influence on the HPA axis may be both dependent on and independent of CRH signaling. nih.gov Research indicates that PACAP-immunoreactive fibers are found near CRH-expressing neurons in brain regions like the paraventricular nucleus (PVN) and the bed nucleus of the stria terminalis (BNST). nih.gov
| Experimental Model | Key Finding with PACAP (6-38) | Implication for Endogenous PACAP |
|---|---|---|
| Chronic Variate Stress in Rats | Blunts the stress-sensitized release of corticosterone. | PACAP is involved in the long-term sensitization of the HPA axis to stress. |
| Primary Hypothalamic Neuron Cultures | Blocks PACAP-induced CRH gene transcription. nih.gov | PACAP directly stimulates CRH production in the hypothalamus to initiate the stress response. |
Effects on Anxiety-Like Behaviors in Rodent Paradigms
The PACAP system is strongly implicated in the modulation of anxiety. Central administration of PACAP in rodents induces anxiety-like behaviors in various established tests. nih.govfrontiersin.org
In the elevated plus-maze (EPM), a test that assesses a rodent's natural aversion to open, elevated spaces, direct injection of PACAP (6-38) into the dorsal hippocampus has an anxiolytic effect, causing rats to spend more time in the open arms. researchgate.net Similarly, in the light-dark box test, another paradigm based on the conflict between exploration and aversion to a brightly lit area, intra-BNST administration of PACAP (6-38) reverses the anxiety-like behavior induced by ethanol (B145695) withdrawal in dependent rats. nih.gov
Interestingly, in non-stressed animals, PACAP (6-38) often has no effect on its own, suggesting that the PACAP system is not tonically active but is instead recruited under conditions of stress or withdrawal. nih.govnih.govnih.gov For instance, while PACAP (6-38) administered into the central amygdala (CeA) or BNST doesn't affect the acoustic startle response (a measure of hyperarousal) in basal conditions, it effectively prevents the sensitization of this response following a footshock stressor. nih.gov
| Rodent Paradigm | Effect of PACAP (6-38) | Interpretation |
|---|---|---|
| Elevated Plus-Maze (EPM) | Increased time spent in open arms (anxiolytic effect) when injected into the dorsal hippocampus. researchgate.net | Endogenous PACAP in the hippocampus promotes anxiety-like behavior. |
| Light-Dark Box Test | Reversed ethanol withdrawal-induced anxiety-like behavior in dependent rats. nih.gov | The PACAP system in the BNST mediates withdrawal-induced anxiety. |
| Acoustic Startle Response | Prevented footshock-induced sensitization of the startle response. nih.gov | PACAP in the CeA and BNST is critical for stress-induced hyperarousal. |
Influence on Depression-Like Phenotypes in Animal Models
Research points to a significant role for the PACAP system in the pathophysiology of depression. nih.gov Central administration of PACAP in rats can induce a depressive-like phenotype, characterized by anhedonia (a diminished interest or pleasure) and social withdrawal. nih.govnih.gov
In the intracranial self-stimulation (ICSS) paradigm, which measures brain reward function, PACAP raises the threshold for reward, indicating a decrease in reward sensitivity. This effect is blocked by the co-administration of PACAP (6-38). nih.govnih.gov Similarly, PACAP reduces the preference for a sweet saccharin (B28170) solution, a measure of anhedonia, and this is also counteracted by PACAP (6-38). nih.govfrontiersin.orgnih.gov Furthermore, PACAP (6-38) can block the anhedonic effects of chronic stress in the sucrose (B13894) preference test. uvm.edu
In models of social interaction, PACAP reduces the time rats spend interacting with a novel animal, and this social withdrawal is prevented by PACAP (6-38). nih.govnih.gov However, in the forced swim test (FST), a model of behavioral despair, PACAP administration did not increase immobility, suggesting its role may be more specific to anhedonia and social dysfunction rather than all aspects of depression-like behavior. nih.govnih.gov
| Animal Model | Behavioral Measure | Effect of PACAP (6-38) |
|---|---|---|
| Intracranial Self-Stimulation (ICSS) | Brain reward threshold | Blocks PACAP-induced increase in reward threshold. nih.govnih.gov |
| Saccharin Preference Test | Anhedonia | Blocks PACAP-induced reduction in saccharin preference. nih.govfrontiersin.orgnih.gov |
| Social Interaction Test | Social withdrawal | Blocks PACAP-induced reduction in social interaction. nih.govnih.gov |
| Chronic Variable Stress | Anhedonia (Sucrose Preference) | Blocks the anhedonic effect of chronic stress. uvm.edu |
Role in Pain Processing and Nociception (e.g., Hyperalgesia)
The PACAP system is widely distributed throughout pain-processing pathways and has a complex, often pro-nociceptive (pain-promoting), role. nih.govu-szeged.hu In animal models, administration of PACAP can sensitize neurons to painful stimuli. nih.gov
PACAP (6-38) has been shown to reduce pain sensitivity in various models. Intrathecal administration of PACAP (6-38) can alleviate both mechanical and thermal hyperalgesia (an increased sensitivity to pain). nih.govnih.gov This suggests that PAC1 or VPAC2 receptors are important for PACAP-induced pain. nih.gov In a rat model of Parkinson's disease, which can involve pain as a non-motor symptom, intrathecal injection of PACAP (6-38) dose-dependently ameliorated both mechanical and thermal hyperalgesia. nih.gov
Furthermore, in a model of chronic neuropathic pain, infusion of PACAP (6-38) into the central amygdala reduced both anxiety and pain sensitivity behaviors. researchgate.net The PAC1 receptor antagonist M65 has also been shown to reverse chronic allodynia (pain from a stimulus that does not normally provoke pain) in models of opioid-induced hyperalgesia and medication overuse headache. nih.gov
Impact on Learning, Memory, and Cognitive Functions in Rodent Models
The PACAP system is also involved in cognitive processes, particularly those related to fear and stress. In a contextual fear conditioning test, where an animal learns to associate a specific environment with an aversive stimulus, intra-hippocampal infusion of PACAP (6-38) immediately after training was found to reduce the fear response when tested 24 hours later. researchgate.net This indicates that PACAP in the dorsal hippocampus plays a role in the consolidation of fear memories.
Studies in PACAP knockout mice have revealed a unique behavioral phenotype characterized by hyperactivity and reduced anxiety, which can impact performance in learning and memory tasks. pnas.org While direct studies on the effects of PACAP (6-38) on a wide range of cognitive functions are still emerging, the existing evidence points towards a modulatory role, especially in the context of emotionally charged learning.
Involvement in Preclinical Substance Use Disorder Models (e.g., Cocaine-induced convulsions, Alcohol Withdrawal)
The PACAP system is increasingly recognized for its role in the neurobiology of addiction, particularly in the negative emotional states associated with withdrawal that drive continued substance use. nih.govbohrium.comresearchgate.net
In models of alcohol use disorder, chronic intermittent exposure to ethanol leads to increased PACAP levels in the bed nucleus of the stria terminalis (BNST). nih.govbohrium.com Site-specific microinfusion of PACAP (6-38) into the BNST dose-dependently blocks excessive alcohol intake in ethanol-dependent rats. nih.govbohrium.com This effect appears to be specific to the dependent state, as the antagonist does not affect basal ethanol intake in non-dependent rats or water consumption. nih.gov
Furthermore, PACAP (6-38) administered into the BNST reverses the anxiety-like behavior observed during ethanol withdrawal. nih.govbohrium.com In alcohol-preferring rats, intracerebroventricular (ICV) administration of PACAP (6-38) blocked excessive alcohol drinking and motivation to drink, without affecting the intake of other rewarding substances like saccharin or sucrose. researchgate.net This highlights the role of the PACAP/PAC1R system in the negative reinforcement that characterizes the "dark side" of alcohol addiction. nih.gov
In the context of cocaine, PACAP infusion into the BNST can mimic the stress-induced reinstatement of cocaine-seeking behavior. nih.goveneuro.org
Peripheral Physiological Modulatory Roles of Pacap 6 38 in Preclinical Models
Regulation of Endocrine Pancreatic Function
Pituitary adenylate cyclase-activating polypeptide (PACAP) is a neuropeptide found in pancreatic nerves, suggesting its role as a neurotransmitter in regulating islet function. diabetesjournals.orgnih.gov It is involved in both the endocrine and exocrine functions of the pancreas. diabetesjournals.orgphysiology.org
Modulation of Insulin (B600854) Secretion
PACAP (6-38) acts as a competitive antagonist at PACAP receptors, thereby inhibiting the effects of endogenous PACAP. diabetesjournals.orgnih.gov In preclinical models, this antagonism has been shown to modulate insulin secretion, highlighting the physiological role of PACAP in glucose homeostasis.
In a study using the isolated perfused porcine pancreas, PACAP (6-38) significantly reduced vagally-induced insulin secretion to 31.8% of the control response. nih.gov It also diminished PACAP-induced insulin release to just 12% of the level stimulated by PACAP alone. nih.govphysiology.org Similarly, in anesthetized mice, the administration of a PACAP antagonist blunted the insulin response to a gastric glucose load. diabetesjournals.orgmdpi.com Specifically, PACAP-(6-27), another truncated antagonist, decreased the 15-minute insulin response by 18%. nih.govphysiology.orgphysiology.org This evidence suggests that endogenous PACAP contributes significantly to the insulin secretion that occurs in response to feeding. diabetesjournals.orgphysiology.org
The mechanism of PACAP's insulinotropic effect involves the activation of both PAC1 and VPAC2 receptors on pancreatic beta-cells. mdpi.comjci.org This activation leads to an increase in cyclic AMP (cAMP) and intracellular calcium concentrations ([Ca2+]i), which are key signaling molecules for insulin exocytosis. diabetesjournals.orgnih.gov Studies in PAC1 receptor-deficient mice have demonstrated that the insulin-releasing effect of PACAP is reduced by approximately 50%, confirming the importance of this specific receptor in mediating PACAP's actions on insulin secretion. diabetesjournals.orgjci.org Furthermore, animals treated with PACAP (6-38) exhibit a reduced insulin response to an intraperitoneal glucose challenge. researchgate.net
| Model System | Antagonist | Effect on Insulin Secretion | Key Finding |
| Isolated Perfused Porcine Pancreas | PACAP (6-38) | Reduced vagally-induced insulin secretion to 31.8% of control. nih.gov | Demonstrates the role of endogenous PACAP in neural regulation of insulin release. |
| Isolated Perfused Porcine Pancreas | PACAP (6-38) | Decreased PACAP-induced insulin secretion to 12% of stimulated levels. nih.govphysiology.org | Confirms the antagonistic action of PACAP (6-38) at the receptor level. |
| Anesthetized Mice | PACAP (6-27) | Reduced the 15-minute insulin response to gastric glucose by 18%. nih.govphysiology.orgphysiology.org | Highlights PACAP's role in prandial insulin secretion. |
| PAC1 Receptor-Deficient Mice | N/A (Genetic Model) | PACAP-induced insulin secretion was diminished by ~50%. diabetesjournals.orgjci.org | Establishes the importance of the PAC1 receptor in mediating PACAP's insulinotropic effects. |
| Mice | PACAP (6-38) | Blunted the glucose-induced insulin response. mdpi.comresearchgate.net | Reinforces the physiological significance of PACAP in glucose-stimulated insulin secretion. |
Influence on Glucagon (B607659) Secretion
PACAP also modulates the secretion of glucagon from pancreatic alpha-cells. diabetesjournals.org In vivo experiments in mice have shown that PACAP-38 increases basal plasma glucagon levels and potentiates the glucagon response to cholinergic stimulation. nih.gov
However, the effects of the antagonist PACAP (6-38) on glucagon secretion appear to be complex and context-dependent. In the isolated perfused porcine pancreas, while PACAP (6-38) effectively blocked PACAP-induced insulin secretion, it did not affect glucagon secretion stimulated by PACAP itself. nih.govphysiology.org In contrast, it did reduce the vagally-stimulated glucagon response to a mere 6% of the control. nih.gov This suggests that the regulation of glucagon secretion by PACAP may involve different receptor subtypes or signaling pathways than those for insulin, or that its primary role is as a neurotransmitter in the neural pathway. Researchers have hypothesized the existence of a PACAP receptor on glucagon cells that has a low affinity for PACAP (6-38). nih.gov
Studies with PAC1 receptor-deficient mice have further clarified PACAP's role, showing that these mice have an impaired glucagon response to hypoglycemia. diabetesjournals.org This indicates that PACAP, acting through the PAC1 receptor, is a necessary component of the counter-regulatory response to low blood sugar. diabetesjournals.orgbioscientifica.com
Effects on Pancreatic Islet Cell Homeostasis and Beta Cell Mass
Beyond its acute secretagogue effects, PACAP plays a crucial role in the long-term health and maintenance of pancreatic islets. It has been shown to protect beta-cells from apoptosis induced by factors like glucotoxicity and lipotoxicity. frontiersin.org In preclinical models of diabetes, such as calmodulin-overexpressing diabetic mice, continuous treatment with PACAP helped maintain beta-cell mass and delayed the onset of hyperglycemia. psu.edu This protective effect is thought to be more related to preventing beta-cell death than to stimulating proliferation. psu.edu
Transgenic mice that overexpress PACAP specifically in their beta-cells show not only enhanced insulin secretion but also increased resistance to the beta-cell toxin streptozotocin. bioscientifica.compsu.edu This overexpression was also associated with an increase in beta-cell mass, suggesting a role for PACAP in islet cell proliferation and differentiation. bioscientifica.com The use of PACAP antagonists like PACAP (6-38) in these models would be instrumental in confirming that these long-term trophic effects are a direct result of PACAP receptor signaling. While direct studies using PACAP (6-38) to block these homeostatic effects are less common, the evidence from PACAP-deficient and overexpression models strongly implies that blocking this signaling would negatively impact beta-cell survival and mass. researchgate.netdiabetesjournals.org
Modulation of Adrenal Gland Activity and Catecholamine Release
PACAP is a key neurotransmitter in the sympathoadrenal axis, which governs the body's response to stress. nih.govpnas.org It is co-released with acetylcholine (B1216132) from the splanchnic nerve terminals that innervate the chromaffin cells of the adrenal medulla. oup.com This positions PACAP to play a critical role in regulating the release of catecholamines, such as epinephrine (B1671497) and norepinephrine.
In perfused rat adrenal glands, PACAP (6-38) has been shown to inhibit catecholamine release induced by both exogenous PACAP and by transmural electrical stimulation of the splanchnic nerve. nih.gov This demonstrates that endogenous PACAP released from nerve endings is crucial for neurally evoked catecholamine secretion. nih.gov Interestingly, PACAP (6-38) did not affect catecholamine release induced by acetylcholine, indicating that PACAP acts through its own receptors and not by modulating cholinergic signaling. nih.gov
Studies using adrenal slices from male mice have shown that catecholamine secretion evoked by high-frequency stimulation, mimicking a stress response, is abolished by the PACAP antagonist PACAP (6-38). oup.com Furthermore, in PACAP-deficient mice, the sustained secretion of epinephrine during insulin-induced hypoglycemia is impaired, leading to a failure to counter-regulate blood glucose levels. pnas.org This highlights PACAP's essential function in maintaining catecholamine biosynthesis and secretion during prolonged stress. pnas.org
The action of PACAP on catecholamine release is primarily mediated through the PAC1 receptor, although other receptors may also be involved. nih.gov In rat adrenal medulla, PACAP (6-38), a PAC1 receptor antagonist, reduced but did not completely abolish the catecholamine response to PACAP38, suggesting the involvement of other receptor subtypes. nih.gov
| Model System | Antagonist/Condition | Effect on Catecholamine Release | Key Finding |
| Perfused Rat Adrenal Gland | PACAP (6-38) | Inhibited PACAP-induced catecholamine output. nih.gov | Confirms antagonist action at PACAP receptors in the adrenal gland. |
| Perfused Rat Adrenal Gland | PACAP (6-38) | Inhibited electrically-stimulated catecholamine release. nih.gov | Shows endogenous PACAP is necessary for neurally-evoked secretion. |
| Male Mouse Adrenal Slices | PACAP (6-38) | Abolished catecholamine secretion evoked by high-frequency stimulation. oup.com | Highlights PACAP's critical role in the stress-induced catecholamine surge. |
| PACAP-Deficient Mice | N/A (Genetic Model) | Impaired long-term epinephrine secretion during hypoglycemia. pnas.org | Demonstrates PACAP's role in sustained catecholamine release and biosynthesis under stress. |
| Rat Adrenal Medulla Tissue | PACAP (6-38) | Partially reduced PACAP38-induced catecholamine release. nih.gov | Suggests the involvement of multiple PACAP receptor subtypes in the adrenal medulla. |
Gastrointestinal System Regulation
PACAP is widely distributed throughout the gastrointestinal (GI) tract and is involved in regulating various functions, including gut motility and secretion. nih.govmdpi.com
Effects on Gut Motility and Exocrine Secretion
The role of PACAP in regulating intestinal motility is complex and can vary depending on the species and specific region of the gut. nih.gov In the guinea pig small intestine, PACAP stimulates peristaltic motility. nih.gov The antagonist PACAP (6-38) has been used to dissect the specific receptor subtypes involved. In this model, PACAP (6-38) was found to block the pro-peristaltic effects of Vasoactive Intestinal Polypeptide (VIP), a related peptide, but failed to antagonize the effects of PACAP itself. nih.gov This suggests that PACAP (6-38) can act as a selective VIP receptor antagonist in the gut's motor pathways, while PACAP's own effects on motility are mediated by a receptor that is not blocked by this antagonist, likely the PAC1 receptor. nih.gov
Regarding exocrine secretion, PACAP is known to stimulate the secretion of digestive juices. physiology.orgnih.gov In the isolated perfused porcine pancreas, PACAP (6-38) was shown to reduce PACAP-induced pancreatic juice flow to 59% of the stimulated level. nih.govphysiology.org It also reduced vagally-stimulated pancreatic juice flow to 63% of control. nih.gov These findings indicate that endogenous PACAP, acting as a neurotransmitter, plays a significant role in the neural regulation of pancreatic exocrine secretion. nih.gov
Anti-inflammatory Actions in Intestinal Models
Preclinical research highlights the potential of PACAP (6-38) in modulating intestinal inflammation. In experimental models of colitis, this peptide fragment has been investigated for its therapeutic effects. Studies using trinitrobenzene sulfonic acid (TNBS) to induce colitis in murine models have shown that treatment can lead to a reduction in the clinical and histopathological signs of the disease. This includes mitigating body weight loss, diarrhea, and both macroscopic and microscopic intestinal inflammation. The therapeutic effects are associated with the downregulation of inflammatory and Th1-driven autoimmune responses.
In a model of subacute ileitis induced by low-dose Toxoplasma gondii infection in mice with a humanized gut microbiota, synthetic PACAP38 treatment was shown to alleviate intestinal and extra-intestinal inflammation. The beneficial effects were not confined to the gut, as evidenced by reduced apoptotic cell counts and lower pro-inflammatory cytokine secretion in the liver and lungs of treated mice compared to placebo controls. Systemically, serum levels of TNF and IL-6 were also markedly lower in the PACAP-treated group.
Further in vitro experiments on human colonic adenocarcinoma cell lines have explored the complex role of PACAP in cell proliferation and survival. For instance, PACAP-38 has been shown to suppress the Fas receptor in HCT-8 cells, suggesting a potential role in cell survival.
Table 1: Effects of PACAP in Preclinical Intestinal Inflammation Models
| Model | Key Findings | Reference |
|---|---|---|
| TNBS-induced colitis (murine) | Reduced clinical and histopathological signs of colitis; Downregulation of inflammatory and Th1 responses. | |
| Toxoplasma gondii-induced subacute ileitis (humanized microbiota mice) | Alleviated intestinal and extra-intestinal inflammation; Reduced systemic levels of TNF and IL-6. | |
| HCT-8 human colonic tumor cells (in vitro) | Suppression of Fas receptor, suggesting a role in cell survival. |
Cardiovascular System Effects (e.g., Vasodilation)
PACAP (6-38) is recognized for its significant effects on the cardiovascular system, most notably its potent vasodilatory properties. Receptors for PACAP are found in the walls of various blood vessels, and its vasodilatory action has been demonstrated in both in vitro and in vivo studies. This effect can increase perfusion in several organs.
In the context of migraine pathophysiology, the vasodilatory effect of PACAP on cranial arteries is of particular interest. Ex vivo studies on rat middle meningeal arteries (MMAs) have shown that PACAP38 is a potent dilator, and this effect can be reversed by the PAC1 receptor antagonist, PACAP (6-38). Interestingly, PACAP38 had a less pronounced effect on cerebellar arteries. Pharmacological characterization in human meningeal and coronary arteries revealed that PACAP38 was less potent than VIP in inducing vasodilation in both types of arteries.
Beyond its direct action on blood vessels, PACAP is also implicated in the neural control of the cardiovascular system. In models of intermittent hypoxia, which can lead to a persistent increase in sympathetic activity, pharmacological blockade of PACAP receptors in the rostral ventrolateral medulla (RVLM) was found to prevent the development of sympathetic long-term facilitation. This suggests that PACAP receptors could be a potential therapeutic target for reducing heightened sympathetic tone and hypersensitized cardiovascular reflexes.
Table 2: Cardiovascular Effects of PACAP in Preclinical Studies
| System/Model | Effect of PACAP | Role of PACAP (6-38) | Reference |
|---|---|---|---|
| Rat Middle Meningeal Arteries (ex vivo) | Potent vasodilation | Reversed PACAP-induced dilation | |
| Human Meningeal and Coronary Arteries (in vitro) | Vasodilation (less potent than VIP) | Reduced the maximum effect of PACAP27 | |
| Rat model of intermittent hypoxia | Contributes to sympathetic long-term facilitation | Prevents the development of sympathetic long-term facilitation |
Renal and Urogenital System Investigations
The PACAP/PAC1 receptor system is expressed in the lower urinary tract (LUT) and undergoes changes in expression and function in preclinical models of bladder inflammation and pain. In models of cyclophosphamide (B585) (CYP)-induced cystitis, both PACAP and PAC1 receptor transcript expression are significantly upregulated in the urothelium, lumbosacral dorsal root ganglia (DRG), and detrusor smooth muscle after intermediate and chronic inflammation.
Functional studies have demonstrated the modulatory role of this system in bladder function. In rats with CYP-induced cystitis, administration of the PAC1 receptor antagonist, PACAP (6-38), resulted in increased bladder capacity, reduced voiding frequency, and a decrease in the number and amplitude of non-voiding bladder contractions. Similarly, in a transgenic mouse model with chronic nerve growth factor (NGF) overexpression in the urothelium, which leads to increased voiding frequency, intravesical infusion of PACAP (6-38) significantly increased the time between voiding events.
Chronic psychological stress has also been shown to impact LUT function, and the PACAP system appears to be involved. In mice exposed to repeated variate stress, there is a reported change in PACAP receptor signaling in the lumbosacral dorsal root ganglia and spinal cord. Administration of an intrabladder PAC1 receptor antagonist, PACAP (6-38), has been shown to reduce urinary bladder frequency and pelvic sensitivity in these stressed mice.
Table 3: Effects of PACAP (6-38) in Preclinical Urogenital Models
| Model | Key Findings with PACAP (6-38) Administration | Reference |
|---|---|---|
| Cyclophosphamide-induced cystitis (rat) | Increased bladder capacity, reduced voiding frequency, decreased non-voiding contractions. | |
| NGF-overexpressing mice (transgenic) | Increased intercontraction interval (time between voids). | |
| Repeated variate stress (mouse) | Reduced urinary bladder frequency and pelvic sensitivity. |
Peripheral Immune Cell Modulation (e.g., T lymphocytes, Macrophages)
PACAP is a well-established modulator of both innate and adaptive immunity, exerting protective functions in various immunological contexts. It can bind to receptors on innate immune cells, including macrophages and lymphocytes.
In the context of T lymphocytes, PACAP has been shown to inhibit activation-induced cell death in both peripheral T cells and T cell hybridomas in vivo and in vitro. Both PACAP27 and PACAP38 can protect CD4+CD8+ thymocytes from glucocorticoid-induced apoptosis, suggesting a role for PACAP in T-cell maturation in the thymus. Furthermore, PACAP influences T-cell differentiation by promoting a shift towards a T-helper 2 (Th2) phenotype, which is associated with anti-inflammatory responses. This is achieved by suppressing pro-inflammatory Th1 and Th17 responses while promoting Th2 and regulatory T (Treg) responses.
Regarding macrophages, PACAP has demonstrated potent anti-inflammatory effects. In LPS-stimulated macrophages, PACAP has been reported to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α. Conversely, while PACAP does not induce IL-10 on its own, it enhances IL-10 production in LPS-stimulated macrophages. This effect is mediated through the VPAC1 receptor. The antagonist PACAP (6-38) has been used in these studies to help delineate the specific receptor pathways involved in these immunomodulatory actions.
Table 4: Modulation of Peripheral Immune Cells by PACAP
| Immune Cell Type | Key Modulatory Effects of PACAP | Receptor Involvement | Reference |
|---|
|
Advanced Methodological Approaches and Experimental Paradigms in Pacap 6 38 Research
In Vitro Cellular and Molecular Models
In vitro models provide controlled environments to dissect the specific molecular and cellular mechanisms influenced by the PACAP signaling pathway. The application of PACAP (6-38) in these systems is crucial for confirming that the observed effects of PACAP are receptor-mediated.
Primary cultures of neurons and glia, derived directly from animal tissues, offer a physiologically relevant context to study cellular interactions and signaling cascades. PACAP (6-38) is widely used in these models to block the effects of endogenous or exogenously applied PACAP.
In primary cultures of rat trigeminal ganglia (TG), which are implicated in migraine pathophysiology, PACAP (6-38) demonstrates cell-type-dependent and agonist-specific antagonism. nih.govnih.gov It effectively blocks PACAP-38 and PACAP-27-induced cyclic AMP (cAMP) production in both neurons and glial cells. nih.gov This antagonistic action has been pivotal in showing that PACAP's effects in the TG are complex and that PACAP (6-38) can help dissect the distinct signaling pathways, such as the differential activation of ERK in glia by PACAP-38 but not PACAP-27. nih.govnih.gov
Studies on cultured cerebellar granule neurons have shown that PACAP promotes cell survival and protects against various toxic insults, including ethanol (B145695) toxicity and oxidative stress. mdpi.com The specificity of this neuroprotective effect is confirmed by experiments where PACAP (6-38) reverses the survival-promoting action of PACAP. mdpi.compnas.org In fact, the addition of the antagonist alone can decrease cell survival, suggesting a tonic, survival-promoting role for endogenous PACAP in these cultures. mdpi.com
In cortical neuron cultures, PACAP is a key regulator of glial glutamate (B1630785) transport. Neurons release PACAP, which in turn stimulates astrocytes to increase the expression of glutamate transporters GLT-1 and GLAST. nih.gov This neuron-to-glia signaling is significantly attenuated by PACAP (6-38), confirming that the effect is mediated by PACAP receptors on astrocytes. nih.gov Furthermore, the antagonist is used to demonstrate PACAP's role in protecting cortical neurons from excitotoxicity, where blocking the receptor worsens cell survival. mdpi.com It also blocks the PACAP-induced upregulation of Brain-Derived Neurotrophic Factor (BDNF) mRNA expression in these neurons. researchgate.net
In glial cell cultures, such as rat Müller cells from the retina, PACAP (6-38) inhibits the PACAP-38-stimulated production of Interleukin-6 (IL-6), indicating a role for the PACAP system in retinal inflammation and immune responses. nih.gov
Table 1: Application of PACAP (6-38) in Primary Neuronal and Glial Cell Cultures
| Cell Type | Model System | Key Application of PACAP (6-38) | Research Findings |
|---|---|---|---|
| Trigeminal Ganglia Neurons & Glia | Rat Primary Culture | Antagonize PACAP-induced signaling | Blocks cAMP production and demonstrates agonist-specific antagonism, helping to dissect migraine-related pathways. nih.govnih.gov |
| Cerebellar Granule Cells | Rat/Mouse Primary Culture | Inhibit PACAP-mediated neuroprotection | Reverses the survival-promoting effects of PACAP against toxins and oxidative stress. mdpi.compnas.org |
| Cortical Neurons | Rat Primary Culture | Block neuron-glia communication and neuroprotection | Attenuates PACAP-induced expression of glial glutamate transporters and worsens excitotoxic cell death. mdpi.comnih.gov Blocks PACAP-induced BDNF expression. researchgate.net |
| Müller Cells (Retinal Glia) | Rat Primary Culture | Inhibit PACAP-induced cytokine production | Blocks the stimulation of Interleukin-6 (IL-6) production. nih.gov |
Immortalized cell lines are invaluable for studying receptor pharmacology and downstream signaling pathways in a homogenous and reproducible manner.
The human neuroblastoma SH-SY5Y cell line, which expresses PAC1 and VPAC2 receptors, is a common model for studying neuronal differentiation and neuroprotection. nih.gov PACAP (6-38) is used to confirm that the neurotrophic effects of PACAP-38, such as neurite outgrowth and upregulation of neuronal markers like Bcl-2 and GAP-43, are mediated specifically through the PAC1 receptor. nih.gov It also blocks PACAP's protective effects against inflammatory-mediated toxicity, a model relevant to Parkinson's disease. scispace.comnih.gov In these studies, PACAP (6-38) dose-dependently reverses the pro-survival effects of PACAP, implicating PAC1 receptor activation as the key mechanism. nih.gov
PC12 cells, a rat pheochromocytoma line, are widely used to study neuronal differentiation and survival. PACAP (6-38) has been instrumental in demonstrating that PACAP protects these cells against various toxic insults, including those relevant to Alzheimer's and Parkinson's diseases, by blocking the anti-apoptotic effects of the neuropeptide. mdpi.com Surprisingly, research in PC12 cells also identified PACAP (6-38) as a low-affinity antagonist for the Cocaine- and Amphetamine-Regulated Transcript (CART) peptide receptor. nih.govnih.govplos.orgresearchgate.net It was found to inhibit CART peptide binding and block CART-induced phosphorylation of ERK, revealing an unexpected cross-reactivity and providing a novel pharmacological tool for studying the CART system. nih.govnih.gov
Other neuroblastoma cell lines, such as the human NB-OK-1 line, have been used to characterize the structural requirements for PACAP receptor antagonism, leading to the initial discovery of PACAP (6-38) as a potent PAC1 antagonist. biocrick.comarvojournals.org
Table 2: Use of PACAP (6-38) in Established Cell Lines
| Cell Line | Cell Type | Key Application of PACAP (6-38) | Research Findings |
|---|---|---|---|
| SH-SY5Y | Human Neuroblastoma | Block PACAP-induced differentiation and neuroprotection | Confirms PAC1 receptor mediation of neurite outgrowth and survival against inflammatory toxicity. nih.govscispace.comnih.gov |
| PC12 | Rat Pheochromocytoma | Inhibit PACAP-mediated neuroprotection; Antagonize CART receptor | Blocks anti-apoptotic effects of PACAP; Identified as a functional antagonist of the CART peptide receptor. mdpi.comnih.govnih.gov |
| NSC-34 | Mouse Motor Neuron-like | (Not explicitly detailed in provided context) | (Not explicitly detailed in provided context) |
| NB-OK-1 | Human Neuroblastoma | Characterize PACAP receptor pharmacology | Foundational studies identifying it as a potent PAC1 receptor antagonist. arvojournals.org |
Ex vivo preparations of tissues and organs maintain their complex cellular architecture, providing an intermediate model between cell culture and whole-animal studies.
In studies using ex vivo mouse splanchnic nerve-adrenal slices, PACAP (6-38) was shown to inhibit catecholamine secretion, supporting the argument that PACAP is a primary neurotransmitter in the stress-induced activation of the adrenal medulla. nih.gov
Research on the circular muscle strips of the mouse gastric fundus has used PACAP (6-38) to identify the mediators of neurogenic relaxation. Electrical field stimulation in wild-type mice induces a sustained relaxation that is completely abolished by PACAP (6-38). nih.gov This finding, combined with studies in PACAP knockout mice, helped conclude that PACAP is a key non-adrenergic, non-cholinergic (NANC) neurotransmitter responsible for gastric relaxation. nih.gov
Table 3: PACAP (6-38) in Ex Vivo Models
| Tissue/Organ Preparation | Animal Model | Key Application of PACAP (6-38) | Research Findings |
|---|---|---|---|
| Splanchnic Nerve-Adrenal Slices | Mouse | Inhibit catecholamine secretion | Demonstrates PACAP's role as a key transmitter in stress-induced adrenal activation. nih.gov |
| Gastric Fundus Muscle Strips | Mouse | Block neurogenic muscle relaxation | Identifies PACAP as the primary mediator of sustained, non-cholinergic relaxation of the gastric fundus. nih.gov |
In Vivo Animal Models for Disease and Behavioral Phenotypes
In vivo models are indispensable for understanding the integrated physiological and behavioral outcomes of PACAP system modulation. PACAP (6-38) is administered to live animals to block receptor activity in specific brain regions or systemically, helping to link molecular mechanisms to complex phenotypes and disease states.
The use of genetically modified animals, such as those lacking the gene for PACAP (Adcyap1) or its primary receptor (Adcyap1r1), provides a powerful approach to validate the specificity of pharmacological agents like PACAP (6-38).
Studies comparing wild-type and PACAP knockout (PACAP-/-) mice have been crucial in understanding PACAP's role in the stress response. For instance, when exposed to chronic social defeat stress, PACAP-/- mice fail to develop the typical depressive-like behaviors and show attenuated corticosterone (B1669441) responses seen in wild-type mice. nih.govnih.gov These genetic models confirm that the behavioral and neuroendocrine effects of stress are PACAP-dependent.
Table 4: PACAP (6-38) Research in Genetically Modified Animal Models
| Genetic Model | Phenotype Studied | Role of Genetic Model | Complementary Findings with PACAP (6-38) |
|---|---|---|---|
| PACAP Knockout (KO) Mice | Stress, Anxiety, Depression, Feeding | Demonstrates the necessity of endogenous PACAP for specific behaviors and physiological responses. nih.govnih.govfrontiersin.org | Administration of PACAP (6-38) in wild-type animals often phenocopies the knockout, confirming the antagonist's specificity. nih.gov |
| PAC1R Knockout/Knockdown Mice | Anxiety, Feeding, Pain, Circadian Rhythms | Isolates the functions mediated specifically by the PAC1 receptor from those mediated by VPAC receptors. guidetopharmacology.orgnih.govmdpi.comruc.dk | Use of PACAP (6-38) (a PAC1/VPAC2 antagonist) alongside PAC1-specific agonists/antagonists helps delineate receptor contributions. nih.gov |
Inducing a pathological state through chemical or surgical means allows researchers to study disease mechanisms and test potential therapeutic interventions. PACAP (6-38) is used in these models to determine if the PACAP system is involved in the pathology or in the mechanism of a potential treatment.
Middle Cerebral Artery Occlusion (MCAO): This surgical model of ischemic stroke is used to study neuroprotection. Exogenous PACAP administration reduces infarct size and neuronal death. The addition of PACAP (6-38) can block these neuroprotective effects, demonstrating that they are dependent on PAC1 receptor activation. nih.gov This confirms that the PAC1 receptor is a potential therapeutic target for stroke. nih.gov
6-Hydroxydopamine (6-OHDA) Model: This neurotoxin-based model of Parkinson's disease (PD) involves the selective destruction of dopaminergic neurons. In rats with 6-OHDA lesions, PACAP/PAC1R signaling in the spinal dorsal horn is upregulated and contributes to pain hypersensitivity (hyperalgesia), a common non-motor symptom of PD. researchgate.netnih.gov Intrathecal administration of PACAP (6-38) dose-dependently alleviates this mechanical and thermal hyperalgesia, suggesting that blocking this pathway could be a strategy for treating PD-related pain. researchgate.netnih.gov It achieves this by reversing the increased frequency of spontaneous excitatory postsynaptic currents (sEPSCs) in dorsal horn neurons. researchgate.netnih.gov
Lipopolysaccharide (LPS) Model: LPS, a component of bacterial cell walls, is used to induce a robust inflammatory response, mimicking aspects of sepsis or neuroinflammation. PACAP is known to have anti-inflammatory properties. In rats given LPS, co-treatment with PACAP-38 can modulate the immune and endocrine response, including decreasing levels of the pro-inflammatory cytokine TNF-alpha. nih.gov In models of diabetic nephropathy, PACAP reduces LPS-induced inflammation in podocytes. frontiersin.org The use of PACAP (6-38) in related in vitro models helps confirm that these anti-inflammatory effects are receptor-mediated. scispace.comnih.gov
Social Defeat Stress Model: This is a clinically relevant model of psychosocial stress that can induce anxiety, depression, and social avoidance in rodents. PACAP signaling, particularly in the central amygdala (CeA) and BNST, is a critical mediator of the negative consequences of this type of stress. nih.goveneuro.orgresearchgate.net Infusion of PACAP (6-38) into the BNST can block the development of anxiety-like behaviors and mitigate stress-induced weight loss, indicating that PACAP in this region is both necessary and sufficient to produce these effects. nih.gov
Table 5: Role of PACAP (6-38) in Induced Disease Models
| Disease Model | Pathological Process | Key Application of PACAP (6-38) | Research Findings |
|---|---|---|---|
| MCAO (Stroke) | Ischemic brain injury | Block PACAP-mediated neuroprotection | Confirms that the beneficial effects of PACAP treatment are mediated by its receptors. nih.gov |
| 6-OHDA (Parkinson's Disease) | Dopaminergic neurodegeneration, Pain | Alleviate pain hypersensitivity | Reverses mechanical and thermal hyperalgesia by suppressing spinal hyperexcitability. researchgate.netnih.gov |
| LPS (Inflammation) | Systemic or local inflammation | (Primarily used in corresponding in vitro models) | Helps confirm that PACAP's anti-inflammatory effects are receptor-mediated. scispace.comnih.govnih.gov |
| Social Defeat Stress (Psychiatric disorders) | Chronic psychosocial stress, Anxiety | Block stress-induced behavioral changes | Prevents the development of anxiety-like behaviors when infused into the BNST. nih.gov |
Stereotaxic and Intracerebral Microinjection Techniques for Localized Delivery
To investigate the region-specific functions of PACAP signaling, researchers utilize stereotaxic and intracerebral microinjection techniques to deliver PACAP (6-38) directly into targeted brain areas. This approach allows for the precise administration of the antagonist, ensuring that its effects are localized and can be attributed to the modulation of PACAP receptors within a specific neural circuit.
More targeted microinjections have been performed in various brain regions implicated in stress, anxiety, and reward. For example, PACAP (6-38) has been microinjected into the bed nucleus of the stria terminalis (BNST) to investigate its role in ethanol dependence and withdrawal-related behaviors. nih.gov Similarly, localized delivery into the paraventricular nucleus of the hypothalamus (PVN) has been used to study the influence of PACAP on the neuroendocrine stress response. nih.gov The antagonist has also been infused into the dorsal hippocampus to explore its effects on anxiety-like behavior and into the medial prefrontal cortex to examine its role in stress-induced cognitive deficits. researchgate.netbiorxiv.org Furthermore, intrathecal microinjections have been used to deliver PACAP (6-38) to the spinal cord to study its effects on pain perception. nih.govresearchgate.net
These precise delivery methods are essential for mapping the functional neuroanatomy of the PACAP system and understanding how its disruption in specific brain areas contributes to various physiological and behavioral outcomes.
Optogenetic and Chemogenetic Manipulations for Circuit-Specific Control
In conjunction with pharmacological tools like PACAP (6-38), researchers are increasingly employing optogenetic and chemogenetic techniques to achieve unparalleled circuit-specific control in PACAP-related research. These advanced methods allow for the manipulation of genetically defined neuronal populations with temporal and spatial precision, providing deeper insights into the function of PACAPergic circuits.
Chemogenetics , which utilizes designer receptors exclusively activated by designer drugs (DREADDs), has been instrumental in dissecting the roles of specific PACAP-expressing or PACAP-receptive neuronal populations. For example, inhibitory DREADDs (hM4Di) have been expressed in protein kinase C delta (PKCδ) neurons in the central amygdala (CeA) and the oval bed nucleus of the stria terminalis (BNSTov) to investigate their role in stress-induced hypophagia. nih.gov By activating these inhibitory receptors with clozapine (B1669256) N-oxide (CNO), researchers can silence these specific neuronal populations and observe the resulting behavioral changes, thereby implicating the PACAPergic input to these neurons in the regulation of feeding behavior under stress. nih.gov Chemogenetic stimulation of PACAP-expressing neurons in the ventromedial hypothalamus (VMH) has been shown to inhibit insulin (B600854) secretion and reduce glucose tolerance, highlighting their role in systemic glucose regulation. researchgate.net
Optogenetics , which uses light-sensitive proteins to control neuronal activity, offers even greater temporal precision. This technique can be used to activate or inhibit PACAPergic neurons or their downstream targets with millisecond-scale timing. For instance, optogenetic excitation of PACAP-expressing neurons in the dentate gyrus (DG) of the hippocampus has been shown to elicit rapid and sustained antidepressant responses in mice. researchgate.net Conversely, optogenetic inhibition of these neurons induced depression-like behaviors. researchgate.net These findings, combined with the use of PACAP (6-38) to block these effects, can provide strong evidence for the causal role of PACAPergic signaling in specific behaviors.
By combining these cutting-edge techniques with the targeted application of PACAP (6-38), researchers can unravel the intricate neural circuitry through which PACAP influences a wide range of physiological and behavioral processes.
Biochemical and Molecular Analysis Techniques
Receptor Binding and Functional Assays (e.g., cAMP accumulation, Ca2+ flux)
To characterize the interaction of PACAP (6-38) with its receptors and elucidate its mechanism of action, a variety of biochemical and molecular assays are employed.
Receptor binding assays are fundamental for determining the affinity of PACAP (6-38) for different PACAP receptor subtypes. In these assays, a radiolabeled form of PACAP, such as 125I-PACAP-27, is used to bind to cells or tissues expressing PACAP receptors. The ability of unlabeled PACAP (6-38) to displace the radiolabeled ligand is then measured to determine its inhibitory constant (IC50), which is a measure of its binding affinity. Studies have shown that PACAP (6-38) inhibits the binding of 125I-PACAP-27 to its receptors on various cell types, including breast cancer cells and non-small cell lung cancer cells. nih.govnih.gov
Functional assays are used to assess the downstream signaling effects of PACAP receptor activation and the antagonistic properties of PACAP (6-38). Since PACAP receptors are G protein-coupled receptors (GPCRs), their activation often leads to changes in intracellular second messengers like cyclic adenosine (B11128) monophosphate (cAMP) and calcium (Ca2+).
cAMP Accumulation Assays: PACAP is a potent stimulator of adenylyl cyclase, the enzyme responsible for producing cAMP. Assays measuring cAMP levels are therefore a common way to assess PACAP receptor activity. Studies have demonstrated that PACAP-27 and PACAP-38 dose-dependently increase cAMP levels in various cell lines, and this increase is effectively blocked by PACAP (6-38). nih.govnih.govoup.com This confirms the antagonistic nature of PACAP (6-38) at the level of second messenger signaling.
Ca2+ Flux Assays: Some PACAP receptor subtypes are coupled to the phospholipase C pathway, which leads to an increase in intracellular Ca2+ concentrations. Ca2+ flux assays, often using fluorescent Ca2+ indicators, can be used to monitor these changes. Research has shown that PACAP-27 can elevate cytosolic Ca2+ levels in certain cells, and this effect can be antagonized by PACAP (6-38). nih.gov
The table below summarizes findings from studies utilizing these assays:
| Cell Type | Assay | Agonist | Antagonist | Key Finding | Citation(s) |
| T47D Breast Cancer Cells | Receptor Binding | 125I-PACAP-27 | PACAP (6-38) | PACAP (6-38) inhibits 125I-PACAP-27 binding with an IC50 of 750 nM. | nih.gov |
| T47D Breast Cancer Cells | cAMP Accumulation | PACAP-27 | PACAP (6-38) | PACAP (6-38) inhibits the PACAP-27-induced increase in cAMP. | nih.gov |
| NCI-H838 NSCLC Cells | Receptor Binding | 125I-PACAP-27 | PACAP (6-38) | PACAP (6-38) inhibits 125I-PACAP-27 binding with an IC50 of 20 nM. | nih.gov |
| NCI-H838 NSCLC Cells | cAMP Accumulation | PACAP-27 | PACAP (6-38) | PACAP (6-38) reverses the increase in cAMP caused by PACAP-27. | nih.gov |
| Goldfish Pituitary Cells | GH Release | ovine PACAP38 | PACAP (6-38) | PACAP (6-38) significantly reduces PACAP38-stimulated GH release. | oup.com |
| COS-7 Cells (expressing goldfish PACAP receptor) | cAMP Synthesis | ovine PACAP27/38 | - | PACAP27 and PACAP38 stimulate cAMP synthesis. | oup.com |
These assays are crucial for confirming the antagonistic properties of PACAP (6-38) and for understanding the specific signaling pathways that are modulated by the PACAP system.
Gene and Protein Expression Analysis (e.g., RT-qPCR, Western Blot, Immunohistochemistry)
To understand the broader impact of PACAP (6-38) on cellular function, researchers analyze its effects on gene and protein expression using a variety of molecular techniques.
Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) is used to measure changes in the messenger RNA (mRNA) levels of specific genes. This technique allows researchers to determine if the blockade of PACAP receptors by PACAP (6-38) alters the transcription of genes involved in various cellular processes. For example, studies have used RT-PCR to detect the presence of PACAP receptor mRNA in cancer cell lines. nih.gov Furthermore, RT-qPCR has been employed to show that chronic stress can upregulate the gene expression of PACAP and its receptor, PAC1R, in the BNST. nih.gov The use of PACAP (6-38) in such models can help to link these changes in gene expression to specific behavioral outcomes.
Western Blot analysis is used to detect and quantify the levels of specific proteins in a sample. This technique is often used to examine the expression of PACAP receptors themselves, as well as downstream signaling proteins that are affected by PACAP receptor activation or blockade. For instance, Western blotting has been used to identify a 60-kDa protein corresponding to the PACAP receptor in breast cancer cells. nih.gov It can also be used to assess the phosphorylation status of signaling molecules like ERK, which has been shown to be blocked by PACAP (6-38) in response to CART peptide stimulation. plos.org
Immunohistochemistry (IHC) is a powerful technique that uses antibodies to visualize the location of specific proteins within tissues. This method provides valuable information about the distribution of PACAP, its receptors, and other related proteins in the brain and other organs. IHC has been used to show PACAP immunoreactivity in nerve fibers in the pancreas and to stain malignant cells in breast cancer biopsy specimens for the PACAP receptor. nih.govnih.gov In the context of PACAP (6-38) research, IHC can be used to confirm the presence of PACAP receptors in the brain regions targeted for microinjection and to observe changes in protein expression following antagonist treatment. For example, elevated PACAP immunohistochemical staining has been found in the central BNST in post-mortem samples from male subjects with major depressive disorder and bipolar disorder. frontiersin.org
The following table provides examples of how these techniques have been applied in PACAP (6-38) research:
| Technique | Target | Tissue/Cell Type | Key Finding | Citation(s) |
| RT-PCR | PACAP receptor mRNA | MCF-7 and T47D breast cancer cells | Presence of PACAP receptor mRNA detected. | nih.gov |
| Western Blot | PACAP receptor | T47D breast cancer cells | Identified a 60-kDa protein corresponding to the PACAP receptor. | nih.gov |
| Immunohistochemistry | PACAP receptor | Breast cancer biopsy specimens | Stained malignant cells for the PACAP receptor. | nih.gov |
| Immunohistochemistry | PACAP | Pig pancreas | PACAP found in nerve fibers, particularly around ganglionic VIP-positive nerve cell bodies. | nih.gov |
| RT-qPCR | PACAP and PAC1R mRNA | Rat BNST | Chronic variable stress upregulates gene expression of PACAP and PAC1R. | nih.gov |
| RNAscope | PACAP puncta | Mouse prelimbic cortex | Single prolonged stress increased PACAP expression in both sexes. | biorxiv.org |
These molecular analysis techniques are indispensable for elucidating the cellular and molecular mechanisms underlying the physiological and behavioral effects observed in studies using PACAP (6-38).
Electrophysiological Recordings (e.g., Spontaneous Excitatory Postsynaptic Currents)
Electrophysiological recordings are a cornerstone of neuroscience research, providing direct measurements of neuronal activity. In the context of PACAP (6-38) research, these techniques are used to investigate how the blockade of PACAP receptors alters synaptic transmission and neuronal excitability.
One key electrophysiological measure is the recording of spontaneous excitatory postsynaptic currents (sEPSCs) . sEPSCs represent the response of a neuron to the spontaneous release of excitatory neurotransmitters, like glutamate, from presynaptic terminals. By measuring the frequency and amplitude of sEPSCs, researchers can infer changes in presynaptic release probability and postsynaptic receptor function, respectively.
Studies have shown that PACAP can enhance excitatory synaptic transmission. For example, in the spinal dorsal horn, the frequency of sEPSCs in neurons is significantly increased in a model of Parkinson's disease-related pain, and this increase is reversed by the application of PACAP (6-38). nih.govresearchgate.net This suggests that endogenous PACAP contributes to the heightened excitatory synaptic drive in this pain state. Similarly, PACAP-38 has been shown to enhance excitatory synaptic transmission in the CA1 region of the hippocampus. nih.gov
In another study, it was found that PACAP potentiates excitatory synaptic transmission in the projections from the basolateral amygdala (BLA) to the central nucleus of the amygdala (CeL). jneurosci.org While PACAP38 had no effect on the firing properties of CeL neurons, it did potentiate excitatory postsynaptic potentials (EPSPs). jneurosci.org
The table below summarizes key findings from electrophysiological studies involving PACAP (6-38):
| Brain Region | Recording Type | Effect of PACAP | Effect of PACAP (6-38) | Key Finding | Citation(s) |
| Spinal Dorsal Horn (L4-L6) | sEPSCs | Increased frequency | Reversed the increase | PACAP/PAC1-R activation contributes to hyperalgesia by promoting excitatory synaptic transmission. | nih.govresearchgate.net |
| Hippocampal CA1 Region | fEPSPs | Long-lasting enhancement | Blocked by atropine | PACAP-38 facilitates hippocampal synaptic transmission via the cholinergic system. | nih.gov |
| Basolateral Amygdala to Central Amygdala | EPSCs/EPSPs | Potentiation | - | PACAP potentiates excitatory transmission in the BLA to CeL pathway. | jneurosci.org |
These electrophysiological findings provide a cellular-level explanation for the behavioral effects observed in studies using PACAP (6-38) and highlight the critical role of PACAP in modulating synaptic plasticity and neuronal communication.
Behavioral Paradigms for Animal Phenotyping (e.g., Elevated Plus Maze, Forced Swim Test, Intracranial Self-Stimulation, Social Interaction)
To investigate the role of the PACAP system in complex behaviors, researchers utilize a wide array of behavioral paradigms in animal models, often in conjunction with the administration of PACAP (6-38) to block endogenous PACAP signaling. These tests are designed to assess various aspects of an animal's phenotype, including anxiety, depression, reward, and social behavior.
Elevated Plus Maze (EPM): This is a widely used test to assess anxiety-like behavior in rodents. The maze consists of two open arms and two enclosed arms. Anxious animals tend to spend more time in the enclosed arms. Studies have shown that central administration of PACAP-38 increases anxiety-like behavior in the EPM, an effect that can be blocked by PACAP (6-38). nih.govfrontiersin.org Conversely, administration of PACAP (6-38) into the dorsal hippocampus has been shown to have an anxiolytic effect, with rats spending more time in the open arms. researchgate.net
Forced Swim Test (FST): The FST is a common test for assessing depressive-like behavior, specifically behavioral despair. Animals are placed in a cylinder of water from which they cannot escape. The amount of time they spend immobile is taken as a measure of despair. While central administration of PACAP did not affect immobility in the FST in one study, PACAP-deficient mice have shown both increased and decreased immobility in this test, suggesting a complex role for PACAP in this behavior. frontiersin.orgnih.gov
Intracranial Self-Stimulation (ICSS): ICSS is a sophisticated behavioral paradigm used to measure brain reward function and anhedonia (the inability to experience pleasure). Animals are trained to perform an action, such as pressing a lever, to receive electrical stimulation in a reward-related brain area. A higher threshold for self-stimulation is interpreted as a decrease in reward sensitivity. Central administration of PACAP has been shown to raise the ICSS threshold, indicating an anhedonic-like state, and this effect is blocked by PACAP (6-38). frontiersin.orgnih.gov
Social Interaction Test: This test is used to assess social behavior and social withdrawal. An animal's interaction with a novel conspecific is observed and quantified. Central administration of PACAP has been found to reduce the time rats spend interacting with a novel animal, suggesting a role for PACAP in social dysfunction. nih.gov PACAP-deficient mice have also shown alterations in social interaction. frontiersin.org
The following table summarizes the effects of manipulating the PACAP system in these behavioral paradigms:
| Behavioral Paradigm | Manipulation | Effect | Citation(s) |
| Elevated Plus Maze (EPM) | ICV PACAP-38 | Increased anxiety-like behavior | nih.govfrontiersin.org |
| Elevated Plus Maze (EPM) | Dorsal Hippocampal PACAP (6-38) | Anxiolytic effect (increased time in open arms) | researchgate.net |
| Forced Swim Test (FST) | ICV PACAP | No effect on immobility | nih.gov |
| Forced Swim Test (FST) | PACAP knockout mice | Conflicting results (increased or decreased immobility) | frontiersin.org |
| Intracranial Self-Stimulation (ICSS) | ICV PACAP | Increased threshold (anhedonia-like) | frontiersin.orgnih.gov |
| Intracranial Self-Stimulation (ICSS) | ICV PACAP + PACAP (6-38) | Blocked the increase in threshold | frontiersin.orgnih.gov |
| Social Interaction Test | ICV PACAP | Reduced social interaction time | nih.gov |
| Social Interaction Test | PACAP knockout mice | Altered social behavior | frontiersin.org |
These behavioral paradigms, when combined with the pharmacological tool of PACAP (6-38) and the advanced techniques described above, provide a powerful approach for understanding the multifaceted role of the PACAP system in both normal brain function and in the pathophysiology of neuropsychiatric disorders.
Comparative Pharmacology and Structure Activity Relationship of Pacap 6 38
Distinguishing Actions of PACAP (6-38) from Full-Length PACAP-38
The primary and most critical distinction between PACAP (6-38) and PACAP-38 lies in their opposing actions at PACAP receptors. While PACAP-38 is a potent agonist, stimulating adenylate cyclase and other signaling pathways upon binding, PACAP (6-38) acts as a competitive antagonist. nih.gov This antagonistic activity stems from the deletion of the first five N-terminal amino acids, a region demonstrated to be essential for receptor activation. frontiersin.orgmdpi.combiorxiv.org
Studies have shown that the N-terminal region of PACAP-38 is crucial for initiating the conformational changes in the receptor that lead to G-protein coupling and subsequent intracellular signaling. mdpi.com By lacking these initial residues, PACAP (6-38) can still bind to the receptor, primarily through interactions involving its C-terminal portion, but fails to trigger the activation sequence. frontiersin.orgnih.gov In fact, the C-terminal segment of PACAP-38 is understood to be important for the initial binding and recognition by the receptor. frontiersin.orgnih.gov
Consequently, in numerous experimental models, PACAP (6-38) effectively blocks the actions of PACAP-38. For instance, it has been shown to inhibit PACAP-27-induced increases in cAMP and c-fos gene expression in breast cancer cells. nih.gov However, it is important to note that the antagonistic properties of PACAP (6-38) are not absolute across all cell types and receptor subtypes. In some instances, particularly at high concentrations, it has exhibited weak partial agonist activity. nih.gov Furthermore, in certain cell types like rat meningeal mast cells, PACAP (6-38) has been observed to act as a potent agonist, inducing degranulation to a similar extent as PACAP-38, an effect potentially mediated by the orphan MrgB3-receptor. nih.govgenscript.comnih.gov
The binding affinity of PACAP (6-38) for PACAP receptors is generally lower than that of PACAP-38. For example, in human neuroblastoma NB-OK-1 cell membranes, PACAP (6-38) exhibited a Ki of 1.5 nM, acting as a potent competitive antagonist. nih.gov In T47D breast cancer cells, the IC50 values for inhibiting the binding of 125I-PACAP-27 were 8 nM for PACAP-27, 17 nM for PACAP-38, and 750 nM for PACAP (6-38). nih.gov This highlights the reduced, yet still significant, affinity of the antagonist.
Table 1: Comparative Receptor Binding Affinities
| Compound | Receptor Type | Cell Line/Tissue | Binding Affinity (IC50/Ki) | Reference |
|---|---|---|---|---|
| PACAP-38 | PACAP Type I | T47D Cells | 17 nM (IC50) | nih.gov |
| PACAP (6-38) | PACAP Type I | T47D Cells | 750 nM (IC50) | nih.gov |
| PACAP (6-38) | PACAP Type I | Human Neuroblastoma NB-OK-1 Cells | 1.5 nM (Ki) | nih.gov |
| PACAP (6-38) | PACAP Type I | Rat Brain Hippocampus Membranes | 2 nM (Kd) | nih.gov |
| PACAP (6-38) | PACAP Type II (VIP1) | - | 600 nM (IC50) | medchemexpress.com |
| PACAP (6-38) | PACAP Type II (VIP2) | - | 40 nM (IC50) | medchemexpress.com |
Functional Divergence from Vasoactive Intestinal Peptide (VIP)
Vasoactive Intestinal Peptide (VIP) is a neuropeptide that shares significant structural homology with PACAP, particularly in the N-terminal region. wjgnet.comoup.com Both peptides can bind to and activate three main receptor subtypes: the PAC1 receptor (PAC1R), and the two VIP receptors, VPAC1 and VPAC2. mdpi.comguidetopharmacology.org However, a key distinction lies in their receptor selectivity. PACAP binds with high affinity to all three receptors, whereas VIP shows a much lower affinity for the PAC1 receptor, estimated to be about 1,000 times lower than that of PACAP. nih.govfrontiersin.orgfrontiersin.org
PACAP (6-38) further accentuates this divergence. While it acts as an antagonist at the PAC1 receptor, it has been reported to have little to no affinity for VPAC1 and VPAC2 receptors. nih.govfrontiersin.org This selectivity makes PACAP (6-38) a valuable pharmacological tool to specifically block PAC1 receptor-mediated effects of PACAP, without significantly interfering with VIP signaling through VPAC receptors.
This functional divergence is evident in various physiological systems. For example, in studies on rat ECL cells, PACAP (6-38) was found to be a potent antagonist of both PACAP-38 and VIP-stimulated DNA synthesis, while a VIP receptor antagonist was significantly less effective, suggesting the involvement of a PACAP-specific receptor. researchgate.net In contrast, in studies of the rat middle meningeal artery, PACAP (6-38) did not significantly block VIP-induced dilation, a response thought to be predominantly mediated by the VPAC1 receptor. nih.gov
However, it is worth noting that some studies suggest that PACAP (6-38) may not be entirely selective for PAC1 over VPAC2 receptors. guidetopharmacology.org This underscores the importance of careful experimental design and interpretation when using this antagonist to dissect the roles of different receptor subtypes.
Table 2: Receptor Selectivity and Functional Effects
| Peptide | Primary Receptor Target(s) | Effect on Receptor | Key Functional Divergence from PACAP (6-38) | Reference |
|---|---|---|---|---|
| PACAP (6-38) | PAC1 | Antagonist (in most systems) | Primarily targets PAC1, allowing for the isolation of PAC1-mediated effects. | nih.govnih.govresearchgate.net |
| Vasoactive Intestinal Peptide (VIP) | VPAC1, VPAC2 | Agonist | Primarily targets VPAC receptors, with significantly lower affinity for PAC1. Its actions are largely unaffected by PACAP (6-38). | nih.govguidetopharmacology.orgfrontiersin.org |
Design, Synthesis, and Characterization of PACAP (6-38) Analogues and Derivatives for Enhanced Research Utility
The development of PACAP (6-38) as a PAC1 receptor antagonist has spurred further research into creating analogues and derivatives with improved properties for research applications. The primary goals of these modifications include enhancing receptor affinity and selectivity, improving stability, and altering pharmacokinetic profiles.
One area of focus has been the truncation of PACAP (6-38). Studies have explored the effects of further C-terminal deletions. For instance, PACAP (6-30) has been shown to retain antagonist potency equivalent to that of PACAP (6-38), suggesting that the final eight C-terminal residues may not be essential for its antagonist activity. biorxiv.org This finding opens up possibilities for creating shorter, more easily synthesizable antagonists.
Another strategy involves the synthesis of hybrid peptides. By combining fragments of PACAP and VIP, researchers have aimed to create molecules with unique receptor binding profiles to better understand the structure-activity relationships of these peptides. wjgnet.com
Glycosylation represents another promising approach to modify PACAP analogues. The addition of sugar moieties to the peptide backbone can influence its stability, solubility, and ability to cross biological barriers. dntb.gov.ua For example, glycosylated analogues of the shortened PACAP1-23 fragment have been synthesized and shown to possess neuroprotective effects. mdpi.com While not direct derivatives of PACAP (6-38), these studies highlight a viable strategy for modifying PACAP-related peptides to enhance their therapeutic and research potential.
The synthesis of these analogues typically employs solid-phase peptide synthesis (SPPS) using the Fmoc strategy. wjgnet.com Characterization involves a battery of in vitro assays, including receptor binding assays to determine affinity and selectivity, and functional assays to measure downstream signaling events such as cAMP accumulation. nih.govacs.org
Table 3: Examples of PACAP (6-38) Analogues and Derivatives
| Analogue/Derivative | Modification | Key Finding/Enhanced Utility | Reference |
|---|---|---|---|
| PACAP (6-30) | C-terminal truncation of PACAP (6-38) | Retains antagonist potency equivalent to PACAP (6-38), offering a smaller scaffold for further development. | biorxiv.org |
| PACAP/VIP Hybrid Peptides | Combination of PACAP and VIP sequences | Used to probe the structure-activity relationship and receptor interaction domains. | wjgnet.com |
| Glycosylated PACAP Analogues | Addition of sugar moieties | Can improve stability, solubility, and potential for crossing biological barriers. | dntb.gov.uamdpi.com |
Exploration of Putative Biological Applications in Preclinical Disease Models
Neurodegenerative and Neurological Disease Models
PACAP has demonstrated significant neuroprotective properties in numerous preclinical models of neurodegenerative diseases. researchgate.net The use of its antagonist, PACAP (6-38), is crucial for confirming that these effects are mediated through the PAC1 receptor and for exploring conditions where blocking PACAP signaling may be beneficial.
Endogenous PACAP is upregulated following ischemic events and is considered a key neuroprotective factor. nih.gov Its beneficial effects include reducing infarct volume, decreasing neuronal loss, and promoting functional recovery in rodent models of ischemic and hemorrhagic stroke. nih.govmdpi.com Studies have shown that PACAP exerts these protective actions by mitigating excitotoxicity, oxidative stress, neuroinflammation, and cell death. nih.govaginganddisease.org
The neuroprotective mechanisms of PACAP in stroke models are often linked to the activation of the PAC1 receptor, leading to the stimulation of pro-survival pathways like the PKA and MAPK/ERK signaling cascades. nih.govmdpi.com PACAP has been shown to attenuate ischemia-induced increases in brain water content (edema) via the PAC1 receptor. aginganddisease.org Furthermore, PACAP treatment can upregulate the expression of beneficial factors like Brain-Derived Neurotrophic Factor (BDNF), which contributes to neuroprotection. nih.gov Given that these effects are mediated by PACAP, the application of the antagonist PACAP (6-38) would be expected to block these protective mechanisms, thereby potentially exacerbating ischemic injury. This highlights the role of endogenous PACAP/PAC1R signaling in the brain's natural defense against ischemic damage.
Table 1: Research Findings in Ischemic Stroke and Traumatic Brain Injury Models
| Model Type | Key Findings Related to PACAP/PAC1R Signaling | Implied Role of PACAP (6-38) |
|---|---|---|
| Rat Global Cerebral Ischemia | PACAP-38 treatment attenuated ionic changes and reduced brain edema via the PAC1 receptor. nih.govaginganddisease.org | Blocks the protective effects of endogenous PACAP, potentially worsening edema and ionic imbalance. |
| In Vitro Neuronal Cultures | PACAP protects cortical neurons from glutamate (B1630785) toxicity and hippocampal neurons from lipopolysaccharide-induced neurotoxicity. nih.gov | Reverses the neuroprotective effects of PACAP against excitotoxicity and inflammation. |
The neuroprotective potential of PACAP has been extensively documented in various in vitro and in vivo models of Parkinson's disease (PD). nih.gov In rat models using toxins like 6-hydroxydopamine (6-OHDA) or MPTP, PACAP administration has been shown to rescue dopaminergic neurons from degeneration, improve motor deficits, and restore dopamine (B1211576) levels. mdpi.comnih.govcore.ac.uk
Conversely, research has also identified contexts where blocking PACAP signaling could be beneficial. In a 6-OHDA rat model of PD, PACAP/PAC1-R activation was found to contribute to hyperalgesia (increased pain sensitivity), a non-motor symptom of the disease. nih.gov The study demonstrated that intrathecal administration of the PAC1 receptor antagonist PACAP (6-38) reduced the activation of downstream signaling molecules (p-CaMKII and p-ERK) in the spinal dorsal horn and alleviated hyperalgesia in these animals. nih.gov This suggests that while PACAP may be protective for dopaminergic neurons, its signaling in other pathways can contribute to detrimental symptoms, presenting a potential therapeutic avenue for antagonists like PACAP (6-38). nih.gov
Table 2: Research Findings in Parkinson's Disease Models
| Model Type | Key Findings with PACAP (6-38) | Mechanism of Action |
|---|---|---|
| 6-OHDA Rat Model | Intrathecal PACAP (6-38) treatment reduced hyperalgesia. nih.gov | Reduced activation of p-CaMKII and p-ERK in the spinal dorsal horn, inhibiting excitatory synaptic transmission. nih.gov |
| 6-OHDA Rat Model | PACAP treatment improves behavioral symptoms and dopaminergic cell survival. nih.gov | The antagonist PACAP (6-38) would be expected to block these neuroprotective effects on dopaminergic neurons. |
PACAP signaling is implicated in the pathophysiology of Alzheimer's disease (AD), primarily through its neurotrophic effects and its ability to influence the processing of the amyloid precursor protein (APP). nih.gov In transgenic mouse models of AD, long-term PACAP administration has been found to stimulate the non-amyloidogenic pathway of APP processing. nih.gov This is achieved through the activation of α-secretase, which increases the secretion of the neuroprotective sAPPα fragment and correspondingly decreases the production of amyloid-beta (Aβ) peptides. mdpi.comnih.gov
This activation of α-secretase is mediated by the G-protein-coupled PAC1 receptor. nih.gov Therefore, the application of the PAC1 receptor antagonist, PACAP (6-38), would be predicted to block this beneficial shift in APP processing. By inhibiting PAC1R, PACAP (6-38) would likely prevent the PACAP-induced increase in neuroprotective sAPPα, potentially favoring the amyloidogenic pathway. Furthermore, PACAP treatment in AD models improves cognitive function and increases the expression of beneficial molecules like BDNF. mdpi.comnih.gov These effects would also be expected to be counteracted by PACAP (6-38).
Table 3: Research Findings in Alzheimer's Disease Models
| Model Type | Key Findings Related to PACAP/PAC1R Signaling | Implied Role of PACAP (6-38) |
|---|---|---|
| APP[V717I] Transgenic Mice | Long-term PACAP treatment increased sAPPα secretion, improved cognition, and boosted BDNF levels. nih.gov | Blocks the PAC1R-mediated activation of α-secretase, preventing the beneficial shift in APP processing and cognitive improvements. |
The role of PACAP signaling in Amyotrophic Lateral Sclerosis (ALS) appears to be complex and context-dependent. nih.gov On one hand, PACAP has demonstrated neuroprotective effects in various ALS models. It has been shown to protect motor neurons from cell death in vitro and to attenuate apoptotic signaling. mdpi.comunitn.itnih.gov
On the other hand, research in the SOD1(G93A) mouse model of ALS suggests that endogenous PACAP may have opposing effects depending on the cell type and disease stage. nih.gov While PACAP provides a protective effect for visceromotor neurons, it may also promote the cytotoxic functions of microglia that contribute to the progression of the disease. nih.gov This dual role suggests that while PACAP agonism could be beneficial at certain stages, PACAP antagonism might be a promising therapeutic strategy at other stages, particularly to temper the neuroinflammatory microglial response. nih.gov Therefore, PACAP (6-38) could potentially slow disease progression by inhibiting the detrimental effects of PACAP on microglial function. nih.gov
Table 4: Research Findings in Amyotrophic Lateral Sclerosis (ALS) Models
| Model Type | Key Findings Related to PACAP/PAC1R Signaling | Putative Role of PACAP (6-38) |
|---|---|---|
| SOD1(G93A) Mouse Model | Endogenous PACAP has a protective role on visceromotor neurons but may promote harmful microglial functions. nih.govunitn.it | May inhibit microglial-driven neuroinflammation, potentially prolonging life expectancy and preserving motor function. nih.gov |
| In Vitro mSOD1 G93A Motor Neurons | PACAP treatment reduced cell death and inhibited hypoxia-induced mutant SOD1 aggregation by modulating autophagy. nih.gov | Could block the direct neuroprotective and anti-autophagic effects of PACAP on motor neurons. |
Neuropsychiatric and Stress-Related Disorder Models
PACAP is a critical modulator of stress, fear, and anxiety responses, with its signaling system being highly expressed in brain regions that regulate these behaviors, such as the bed nucleus of the stria terminalis (BNST) and the central amygdala (CeA). nih.govfrontiersin.org
In various rodent models, direct administration of PACAP into the brain, particularly into the BNST or CeA, produces anxiogenic (anxiety-promoting) effects. nih.govnih.gov Chronic stress has been shown to increase the expression of both PACAP and its PAC1 receptor in the BNST, suggesting that this system becomes sensitized by stress and contributes to anxiety-like states. researchgate.net
Consequently, blocking this system with the antagonist PACAP (6-38) has been shown to produce anxiolytic (anxiety-reducing) effects, particularly in states of heightened stress or dependence. In rats made ethanol-dependent, which exhibit enhanced anxiety during withdrawal, administration of PACAP (6-38) directly into the BNST reversed the anxiety-like behavior. nih.gov Similarly, intra-hippocampal injection of PACAP (6-38) resulted in anxiolytic effects in an elevated plus-maze test. researchgate.net These findings indicate that PAC1 receptor antagonism can effectively block stress- and withdrawal-induced anxiety, highlighting PACAP (6-38) as a valuable tool for investigating the mechanisms of anxiety and as a potential lead for therapeutic development. nih.gov
Table 5: Research Findings in Anxiety Disorder Models
| Model Type | Key Findings with PACAP (6-38) | Mechanism of Action |
|---|---|---|
| Ethanol-Dependent Rat Model | Intra-BNST administration of PACAP (6-38) blocked ethanol (B145695) withdrawal-induced anxiety-like behavior. nih.gov | Antagonizes the heightened PACAP signaling in the BNST that occurs during withdrawal. nih.gov |
| Sprague-Dawley Rat Model | Intra-hippocampal injection of PACAP (6-38) produced anxiolytic effects in the elevated plus-maze test. researchgate.net | Suggests that endogenous PACAP in the dorsal hippocampus promotes anxiety-like behavior via PAC1R. researchgate.net |
Depression Models
Preclinical studies utilizing animal models of depression have implicated the PACAP system in the neurobiology of this disorder. The administration of PACAP (6-38) has been shown to counteract depressive-like behaviors induced by various stressors, suggesting that hyperactivity of the PACAP/PAC1R system may contribute to the pathophysiology of depression.
In a rat model, central administration of PACAP was found to induce a depressive-like phenotype, including anhedonia (reduced preference for a sweet solution) and social withdrawal. nih.gov These behavioral changes were blocked by the PACAP antagonist PACAP (6-38), highlighting the role of the PACAP/PAC1R system in regulating mood and social behaviors. nih.gov Specifically, PACAP raised the current threshold for intracranial self-stimulation (ICSS), an effect that was also reversed by PACAP (6-38). nih.gov However, in this particular study, PACAP administration did not affect immobility in the forced swim test (FST). nih.gov
Further research has demonstrated that chronic unpredictable stress can lead to an increase in PACAP expression in brain regions associated with fear and anxiety, such as the bed nucleus of the stria terminalis (BNST). nih.govsemanticscholar.org Infusion of PACAP into the BNST has been shown to produce an anxiogenic response. nih.govsemanticscholar.org In male rodent models, depressive-like behaviors, such as anhedonia, have been linked to PACAP signaling and can be blocked by PACAP (6-38). frontiersin.org Studies on PACAP knockout mice have shown alterations in depressive-like behaviors, and genetic variations in the PACAP gene have been associated with major depressive disorder (MDD) in humans. nih.gov
Interestingly, research on the hippocampus has revealed that levels of PACAP expression were lower in two different animal models of depression. researchgate.net A single infusion of PACAP into the dentate gyrus (DG) region of the hippocampus produced a rapid and lasting antidepressant effect in both normal and chronically stressed mice. researchgate.net Conversely, blocking PACAP in the DG was found to delay the effectiveness of the antidepressant paroxetine. researchgate.net
Table 1: Effects of PACAP (6-38) in Preclinical Depression Models
| Model | Species | Key Findings with PACAP (6-38) | Reference |
|---|---|---|---|
| Intracranial Self-Stimulation (ICSS) | Rat | Blocked PACAP-induced elevation of ICSS threshold. | nih.gov |
| Saccharin (B28170) Preference Test | Rat | Blocked PACAP-induced reduction in saccharin preference. | nih.gov |
| Social Interaction Test | Rat | Blocked PACAP-induced reduction in social interaction time. | nih.gov |
| Forced Swim Test (FST) | Rat | No significant effect on PACAP-induced changes in immobility. | nih.gov |
| Chronic Unpredictable Stress | Rat | Blocked stress-induced anxiogenic responses when infused into the BNST. | nih.gov |
| Chronic Social Defeat Stress | Rat | Blocked changes in weight gain associated with chronic stress. | eneuro.org |
| Hippocampal PACAP Blockade | Mouse | Attenuated the onset of the antidepressant response to paroxetine. | researchgate.net |
Post-Traumatic Stress Disorder (PTSD) Models
The PACAP/PAC1R system has emerged as a significant area of investigation in the context of post-traumatic stress disorder (PTSD). Preclinical models have been crucial in demonstrating the role of PACAP in fear learning and memory, processes that are central to the development of PTSD.
In contextual fear conditioning (CFC) models, PACAP has been shown to be involved in both the consolidation and extinction of fear memories. nih.gov Studies in rats have indicated that PACAP's effects on fear memory are mediated through its interaction with NMDA receptors in the hippocampus and basolateral amygdala (BLA). nih.gov The administration of PACAP (6-38) has been shown to modulate these processes. nih.gov Specifically, in the CA1 region of the hippocampus, PACAP is involved in both the consolidation and extinction of CFC, while in the BLA, its role appears to be limited to consolidation. nih.gov
Administration of the PAC1R antagonist PACAP (6-38) into the prelimbic cortex of female rats, but not males, was found to attenuate the formation of cued fear memory. marquette.edu This suggests a sex-specific role for PACAP signaling in fear learning. marquette.edu Furthermore, infusion of PACAP (6-38) into the bed nucleus of the stria terminalis (BNST) has been shown to block the anxiogenic effects of chronic stress. nih.gov In a model of chronic constriction injury of the sciatic nerve, infusions of PACAP (6-38) into the central nucleus of the amygdala (CeA) were able to blunt both the heightened pain sensitivity and the anxiety-like behaviors associated with the pain. nih.gov
Genetic studies in humans have linked a single nucleotide polymorphism in the PAC1 receptor gene to an increased risk for PTSD in females, further highlighting the potential sex-specific role of this system. frontiersin.org Animal studies have also shown that chronic stress can lead to increased PACAP and PAC1R mRNA levels in the BNST of male rats. frontiersin.org
Table 2: Effects of PACAP (6-38) in Preclinical PTSD Models
| Model | Species | Key Findings with PACAP (6-38) | Reference |
|---|---|---|---|
| Contextual Fear Conditioning (CFC) | Rat | Modulated the consolidation and extinction of contextual fear conditioning. | nih.gov |
| Cued Fear Learning | Rat | Attenuated the formation of cued fear memory in females when administered into the prelimbic cortex. | marquette.edu |
| Chronic Stress | Rat | Blocked the anxiogenic effects of chronic stress when infused into the BNST. | nih.gov |
| Chronic Constriction Injury (Pain-induced anxiety) | Rat | Blunted nociceptive sensitivity and pain-induced anxiety-like behaviors when infused into the CeA. | nih.gov |
| Fear Conditioning | Rat | Reduced fear response in a fear conditioning test when administered to the dorsal hippocampus. | nih.gov |
Inflammatory and Immune-Mediated Disease Models (Non-Human)
The anti-inflammatory properties of PACAP have been investigated in various non-human models of inflammatory and immune-mediated diseases. The use of PACAP (6-38) has helped to clarify the role of PAC1R in mediating these effects.
In a murine model of septic shock induced by lipopolysaccharide (LPS), both VIP and PACAP-38 were shown to protect against lethal endotoxemia in wild-type mice. pnas.orgucm.es However, this protective effect was significantly diminished in mice lacking the PAC1 receptor (PAC1-/- mice), indicating a crucial role for this receptor in the anti-inflammatory actions of PACAP. pnas.orgucm.es Furthermore, the inhibitory effects of VIP and PACAP on myeloperoxidase (MPO) activity and the expression of adhesion molecules like ICAM-1 and VCAM-1, as well as β-fibrinogen, were reversed by PACAP (6-38). ucm.es In vitro studies on macrophages from wild-type and PAC1-/- mice demonstrated that both VIP and PACAP inhibited the production of inflammatory cytokines such as TNF-α and IL-6 in wild-type mice, an effect that was absent in PAC1-/- mice. pnas.org
In a rat model of formalin-induced inflammatory pain, intrathecal injection of PACAP (6-38) was found to attenuate the late phase of nociceptive behaviors. sci-hub.se This suggests the involvement of spinal PACAP receptors in inflammatory pain transmission. sci-hub.se Since PACAP (6-38) is a potent antagonist for both PAC1 and VPAC2 receptors, further studies with more specific antagonists are needed to delineate the exact receptor subtype involved. sci-hub.se
Table 3: Effects of PACAP (6-38) in Non-Human Inflammatory and Immune-Mediated Disease Models
| Model | Species | Key Findings with PACAP (6-38) | Reference |
|---|---|---|---|
| LPS-induced Septic Shock | Mouse | Reversed the protective effects of VIP and PACAP on survival. | pnas.orgucm.es |
| LPS-induced Septic Shock | Mouse | Reversed the inhibitory effects of VIP and PACAP on MPO activity, ICAM-1, VCAM-1, and β-fibrinogen expression. | ucm.es |
| Formalin-induced Inflammatory Pain | Rat | Attenuated the late phase of nociceptive behaviors. | sci-hub.se |
Metabolic and Endocrine Disorder Models
The PACAP system plays a complex role in regulating metabolism and endocrine function. Studies using PACAP (6-38) in animal models of metabolic disorders have provided insights into these regulatory mechanisms.
In animal models of type 2 diabetes, such as Goto-Kakizaki (GK) rats, administration of PACAP has been shown to reduce blood glucose levels. mdpi.compreprints.org PACAP (6-38) has been utilized to investigate the endogenous role of PACAP in glucose homeostasis. For instance, PACAP (6-38) was shown to inhibit vagally induced insulin (B600854) secretion from the pig pancreas, suggesting that PACAP is involved in the neural regulation of insulin release. diabetesjournals.org
In obese mice, PACAP treatment has been shown to reduce body weight, serum triglycerides, and total cholesterol. frontiersin.org It also decreased systemic inflammatory markers and reduced the size of adipocytes and liver steatosis. frontiersin.org While direct studies with PACAP (6-38) in this specific context are limited in the provided sources, the antagonist has been instrumental in dissecting the role of PACAP in food intake and energy balance.
In a model of chronic social defeat stress in rats, which can induce metabolic changes, chronic administration of PACAP (6-38) was able to block the stress-induced alterations in weight gain. eneuro.org This suggests a link between the stress-related functions of PACAP and its metabolic effects.
Table 4: Effects of PACAP (6-38) in Preclinical Metabolic and Endocrine Disorder Models
| Model | Species | Key Findings with PACAP (6-38) | Reference |
|---|---|---|---|
| Vagal-induced Insulin Secretion | Pig | Inhibited vagally induced insulin secretion from the pancreas. | diabetesjournals.org |
| Chronic Social Defeat Stress | Rat | Blocked chronic variable stress-induced changes in weight gain. | eneuro.org |
Pain Models
PACAP is significantly implicated in the modulation of pain signaling, with both pro- and anti-nociceptive effects reported depending on the model and site of action. PACAP (6-38) has been a critical tool in dissecting the contribution of PACAP receptors to pain processing.
In a rat model of neuropathic pain caused by chronic constriction injury (CCI) of the infraorbital nerve, intrathecal injection of PACAP (6-38) increased the mechanical pain threshold, indicating an analgesic effect. nih.gov This study also showed that PACAP (6-38) injection decreased the expression of PACAP, phosphorylated ERK (p-ERK), and Nav1.7, while increasing the expression of the PAC1 receptor. nih.gov Similarly, in a rat model of Parkinson's disease with associated hyperalgesia, intrathecal injection of PACAP (6-38) dose-dependently reversed the paw withdrawal threshold. nih.gov
In a model of neuropathic pain induced by spinal nerve ligation (SNL), the development of mechanical allodynia was ameliorated by intrathecal treatment with PACAP (6-38). researchgate.net In a model of inflammatory pain induced by formalin, intrathecal administration of PACAP (6-38) attenuated the late phase of nociceptive behaviors. sci-hub.se
Table 5: Effects of PACAP (6-38) in Preclinical Pain Models
| Model | Species | Key Findings with PACAP (6-38) | Reference |
|---|---|---|---|
| Chronic Constriction Injury (Neuropathic Pain) | Rat | Increased mechanical pain threshold; decreased PACAP, p-ERK, and Nav1.7 expression; increased PAC1 receptor expression. | nih.gov |
| Parkinson's Disease-associated Hyperalgesia | Rat | Reversed paw withdrawal threshold. | nih.gov |
| Spinal Nerve Ligation (Neuropathic Pain) | Mouse | Ameliorated SNL-induced mechanical allodynia. | researchgate.net |
| Formalin-induced Inflammatory Pain | Rat | Attenuated the late phase of nociceptive behaviors. | sci-hub.se |
| Cystitis-induced Urinary Frequency | Rat | Reduced cystitis-induced urinary frequency. | nih.gov |
Future Research Directions and Emerging Paradigms for Pacap 6 38 Studies
Elucidating Novel Molecular Mechanisms and Unidentified Binding Partners of PACAP (6-38)
While PACAP (6-38) is widely recognized as a competitive antagonist of the PAC1 receptor nih.govresearchgate.net, emerging evidence suggests its molecular interactions are more complex than previously understood. Several studies have reported that PACAP (6-38) can exhibit agonist-like activity in certain cell types and tissues, a phenomenon that points towards the existence of novel molecular mechanisms and unidentified binding partners. nih.govnih.gov
A significant area of future research lies in identifying these alternative receptors or binding sites. For instance, in rat trigeminal ganglion cells and meningeal mast cells, PACAP (6-38) has been shown to induce cellular responses similar to PACAP-38, suggesting an action independent of the canonical PAC1/VPAC receptors. mdpi.comnih.gov Transcriptomic analysis of rat trigeminal ganglion cells treated with either PACAP-38 or PACAP (6-38) revealed a large number of commonly regulated genes, indicating they may act on the same target. mdpi.com One potential candidate is the Mas-related G-protein coupled receptor (Mrgpr) family, with MrgB3 being proposed as a target for both PACAP-38 and PACAP (6-38) in rat meningeal mast cells. mdpi.comnih.gov Further investigation into the expression and function of various Mrgpr subtypes in different tissues could unveil a new class of receptors for PACAP (6-38). mdpi.com
Beyond receptor binding, the downstream signaling pathways activated by PACAP (6-38) warrant deeper exploration. While its antagonistic action on PAC1 receptors is known to block cAMP elevation, the mechanisms underlying its agonistic effects are less clear. nih.govnih.gov Studies have shown that both PACAP-38 and PACAP (6-38) can induce an increase in intracellular calcium levels in trigeminal ganglion cells. nih.govmdpi.com This suggests that PACAP (6-38) might activate signaling cascades independent of the traditional Gs-cAMP pathway, possibly involving Gq/11 and phospholipase C activation. Future studies should employ advanced techniques to dissect these alternative signaling networks.
Furthermore, the observation that PACAP (6-38) can act as a competitive antagonist for the cocaine- and amphetamine-regulated transcript (CART) peptide in vitro opens another avenue of investigation. researchgate.netplos.org This finding suggests potential crosstalk between the PACAP and CART signaling systems and highlights the need to explore other neuropeptide receptors as potential interaction partners for PACAP (6-38).
Investigating Tissue-Specific and Cell-Type Specificity of PACAP (6-38) Actions
The effects of PACAP (6-38) are not uniform across all biological contexts, displaying significant tissue-specific and cell-type-specific actions. This variability underscores the importance of moving beyond generalized assumptions of its function as a simple PAC1 antagonist and delving into its nuanced roles in different physiological systems.
For example, in breast and prostate cancer cell lines, PACAP (6-38) acts as an antagonist, inhibiting cell growth. nih.govnih.gov Conversely, in rat trigeminal ganglion neurons and meningeal mast cells, it exhibits agonist-like properties, stimulating cellular responses. mdpi.comnih.govnih.gov This differential activity is likely due to the expression of different receptor subtypes or binding partners in these various cell types. A comprehensive mapping of PACAP receptor splice variants and other potential binding partners, such as Mrgprs, across different tissues and cell populations is crucial for understanding these discrepancies. mdpi.comnih.gov
The complexity of PACAP (6-38) action is further highlighted in the nervous system. In primary cultures of rat trigeminal ganglia, PACAP (6-38) displays cell-type-dependent antagonism, with differing potencies against PACAP-27 and PACAP-38 in neurons versus glia. nih.gov Specifically, PACAP-38, but not PACAP-27, activated ERK in glial cells, while both isoforms stimulated cAMP production. nih.gov This suggests that the processing of PACAP peptides and the specific signaling pathways engaged can vary significantly between closely associated cell types.
Future research should focus on a systematic comparison of PACAP (6-38) effects in a wide array of primary cell cultures and tissue-specific knockout models. This will allow for a more precise delineation of its receptor pharmacology and downstream signaling in physiologically relevant contexts. For instance, investigating its role in pancreatic β-cells, where PACAP is known to modulate insulin (B600854) secretion, could reveal novel regulatory mechanisms in glucose homeostasis. oup.com Similarly, exploring its effects on different immune cells, such as macrophages and lymphocytes, could provide insights into its immunomodulatory functions.
Integration of Advanced Omics Technologies (e.g., Proteomics, Transcriptomics, Metabolomics)
The application of advanced "omics" technologies is poised to revolutionize our understanding of the multifaceted actions of PACAP (6-38). By providing a global view of molecular changes, these approaches can uncover novel pathways and biomarkers associated with PACAP (6-38) activity, moving beyond the study of single-target interactions.
Transcriptomics, through techniques like RNA sequencing, has already proven valuable in revealing the complex gene expression changes induced by PACAP (6-38). A study on rat trigeminal ganglion cells showed that both PACAP-38 and PACAP (6-38) led to significant alterations in the transcriptome, particularly affecting genes related to neuroinflammation and mitochondrial function. nih.govmdpi.com This suggests that PACAP (6-38) can modulate cellular processes through broad transcriptional regulation, and further transcriptomic studies in different cell types and tissues are warranted. For example, analyzing the transcriptomic profiles of cancer cells treated with PACAP (6-38) could identify novel gene networks involved in its anti-proliferative effects. nih.gov
Proteomics offers a complementary approach by analyzing changes in the entire protein complement of a cell or tissue. Techniques like TMT-labeled liquid chromatography-tandem mass spectrometry can identify and quantify thousands of proteins, providing insights into the signaling cascades and cellular machinery affected by PACAP (6-38). mdpi.com For instance, a proteomic analysis of PC12 cells treated with PACAP-38 identified key regulators of neurite outgrowth. mdpi.com Similar studies with PACAP (6-38) could reveal the protein-level mechanisms behind its diverse cellular effects.
Metabolomics, the study of small molecule metabolites, can provide a functional readout of the physiological state of a cell or organism. By analyzing the metabolome, researchers can identify metabolic pathways that are altered by PACAP (6-3t8) treatment. Given the transcriptomic evidence linking PACAP (6-38) to mitochondrial function, metabolomic studies could be particularly insightful in understanding its impact on cellular energy metabolism. mdpi.com
The true power of these technologies lies in their integration. A multi-omics approach, combining genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic and systems-level understanding of PACAP (6-38)'s biological role. researchgate.net By integrating data from these different molecular levels, researchers can construct comprehensive models of PACAP (6-38) action, identify key driver genes and proteins, and discover novel biomarkers for disease prognosis and therapeutic response.
Development of Highly Selective Pharmacological Tools and Genetic Manipulations to Refine PACAP (6-38) Research
Advancing our understanding of PACAP (6-38) necessitates the development of more refined research tools. While PACAP (6-38) is a cornerstone for studying PACAP signaling, its utility is limited by its potential off-target effects and its own complex pharmacology. researchgate.netmdpi.com
The creation of highly selective antagonists for the PAC1, VPAC1, and VPAC2 receptors is a critical priority. The development of small-molecule antagonists, such as PA-8 and PA-9 for the PAC1 receptor, represents a significant step forward. researchgate.net These compounds offer potential advantages over peptide-based antagonists like PACAP (6-38), including better selectivity and potentially improved pharmacokinetic properties. Further research should focus on the discovery and characterization of novel small-molecule modulators for all PACAP receptor subtypes. The use of in silico screening based on the crystal structure of PACAP receptors can accelerate this process. researchgate.net
In addition to antagonists, the development of biased agonists and antagonists that selectively target specific signaling pathways (e.g., Gs-cAMP vs. Gq-PLC) would be invaluable. This would allow for a more precise dissection of the downstream consequences of receptor activation and blockade. Furthermore, the creation of multi-receptor antagonists, capable of blocking both CGRP and PACAP receptors, is a promising strategy for conditions like migraine where both pathways are implicated. researchgate.net
The development of novel fluorescently labeled PACAP analogues is another important advancement. These tools allow for the direct visualization of peptide binding and receptor internalization in living cells, providing a more dynamic view of receptor pharmacology than traditional binding assays. acs.org
Refinement of Animal Models to Enhance Translational Relevance for Complex Pathophysiological Conditions
To bridge the gap between basic research and potential therapeutic applications, it is crucial to refine animal models to better recapitulate the complexity of human diseases where the PACAP system is implicated. This is particularly important for conditions like migraine, neurodegenerative disorders, and neuropsychiatric conditions.
Current animal models of migraine often rely on inducing migraine-like pain phenotypes in rodents through the administration of substances like CGRP or PACAP-38. nih.gov While these models have been useful, future research should aim to develop models that more closely mimic the spontaneous and recurrent nature of migraine attacks. This could involve the use of humanized mouse models or models that incorporate genetic risk factors for migraine.
For neurodegenerative diseases, where PACAP has shown neuroprotective potential, there is a need for animal models that better reflect the chronic and progressive nature of these conditions. nih.gov This includes models of Alzheimer's disease, Parkinson's disease, and retinal degeneration. In these models, PACAP (6-38) can be used as a tool to investigate the role of endogenous PACAP in disease progression and to evaluate the therapeutic potential of targeting the PACAP system.
In the context of neuropsychiatric disorders such as PTSD and anxiety, for which PACAP has been implicated, animal models that incorporate environmental and genetic factors are essential. frontiersin.org For example, models of chronic stress or early life adversity can be used to study how the PACAP system is dysregulated in these conditions and how treatment with PACAP (6-38) might modulate behavioral outcomes. The use of PACAP-EGFP transgenic mice, which allow for the visualization of PACAP-expressing cells, can be particularly useful in these studies. nih.gov
Furthermore, it is important to consider sex differences in the design and interpretation of animal studies, as the PACAP system has been shown to be regulated differently in males and females. frontiersin.org This is particularly relevant for conditions like migraine and PTSD, which have a higher prevalence in women.
Novel Investigative Approaches to Maximize Academic Impact (excluding human clinical trials)
To maximize the academic impact of PACAP (6-38) research, it is essential to embrace novel investigative approaches that go beyond traditional pharmacological studies. These approaches can provide deeper mechanistic insights and open up new avenues for discovery.
Advanced imaging techniques can offer unprecedented views of PACAP signaling in action. The use of fluorescently labeled PACAP analogues, combined with high-resolution microscopy techniques like confocal and super-resolution microscopy, can allow for the real-time visualization of receptor trafficking and signaling events in living cells and tissues. acs.org In vivo imaging techniques, such as two-photon microscopy, can be used to study the activity of PACAP-expressing neurons in the brains of living animals.
The development of more sophisticated in vitro models is also crucial. Three-dimensional organoid cultures, which more closely mimic the structure and function of in vivo tissues, can provide a more physiologically relevant platform for studying the effects of PACAP (6-38) than traditional two-dimensional cell cultures. For example, brain organoids could be used to study the role of PACAP in neurodevelopment and neurodegenerative diseases.
Spectroscopic methods, such as steady-state anisotropy and fluorescence emission measurements, can be employed to study the molecular interactions of PACAP (6-38) with its binding partners in detail. mdpi.com These techniques can provide quantitative data on binding affinities and conformational changes, which can inform the design of new pharmacological tools.
Finally, a greater emphasis on interdisciplinary collaboration will be key to maximizing research impact. By bringing together experts in fields such as pharmacology, neuroscience, immunology, and computational biology, researchers can tackle complex questions from multiple angles and generate more comprehensive and impactful findings.
Q & A
Q. What is the molecular mechanism of PACAP (6-38) as a PACAP receptor antagonist?
PACAP (6-38) acts as a competitive antagonist by binding to PACAP receptors, blocking endogenous PACAP-38 and PACAP-27 signaling. Its selectivity varies across receptor subtypes: it inhibits PACAP type I receptors (IC₅₀ = 30 nM) more potently than type II receptors VIP1 (IC₅₀ = 600 nM) and VIP2 (IC₅₀ = 40 nM) . The antagonistic effect is demonstrated through inhibition of PACAP-27-stimulated adenylate cyclase activity, with Ki values of 7 nM (PACAP-27) and 150 nM (PACAP-38) .
Q. How is PACAP (6-38) typically administered in in vitro studies?
For in vitro models, PACAP (6-38) is reconstituted in sterile water or buffered solutions (e.g., PBS) at concentrations ranging from 1–100 nM, depending on the target receptor and tissue type. Pre-incubation for 15–30 minutes before stimulation with PACAP-27/38 is standard to ensure receptor blockade. In isolated tissue preparations (e.g., pulmonary arteries or gastrointestinal smooth muscle), it is applied at 10–100 nM to assess inhibition of neurogenic responses .
Q. What are the primary research applications of PACAP (6-38) in neuroscience?
PACAP (6-38) is used to study neuroprotection, dopamine regulation, and neuronal plasticity. For example, in mesencephalic cultures, it modulates tyrosine hydroxylase (TH)-positive neuron survival and dopamine uptake, providing insights into Parkinson’s disease models . It also reverses 6-OHDA-induced hyperalgesia in rat models, highlighting its role in pain pathways .
Advanced Research Questions
Q. How do experimental conditions influence the inhibitory efficacy of PACAP (6-38) on NANC relaxation?
The inhibitory effect of PACAP (6-38) on non-adrenergic non-cholinergic (NANC) relaxation is context-dependent. In guinea pig pulmonary arteries, it reduces NANC relaxation by ~20% under electrical field stimulation (1–10 Hz). However, this inhibition is abolished when co-administered with P2 purinoceptor antagonists (e.g., PPADS) or nitric oxide synthase blockers (e.g., L-NOARG), suggesting interplay between PACAP and purinergic/NO pathways . Researchers must control for co-existing neurotransmitter systems in experimental designs.
Q. What methodologies are used to assess PACAP (6-38) interactions with PACAP receptor subtypes?
- Radioligand binding assays : Competitive binding studies using ¹²⁵I-labeled PACAP-27/38 to determine IC₅₀ values in receptor-enriched cell membranes .
- Functional cAMP assays : Measurement of adenylate cyclase inhibition in pituitary or neuronal cell lines to quantify antagonistic potency .
- Electrophysiology : Patch-clamp recordings in PACAP receptor-expressing cells to evaluate ion channel modulation .
Q. How can researchers resolve contradictions in PACAP (6-38) efficacy across different tissue models?
Discrepancies in efficacy (e.g., vascular vs. gastrointestinal tissues) often stem from receptor subtype expression levels or tissue-specific signaling crosstalk. For example, PACAP (6-38) shows weaker antagonism in tissues with high VPAC1/VPAC2 receptor density. To address this, use receptor knockout models or subtype-selective inhibitors alongside PACAP (6-38) to isolate contributions .
Q. What are the considerations for selecting PACAP (6-38) concentration in receptor specificity studies?
Optimal concentrations depend on the receptor subtype targeted:
- PAC1 : 10–30 nM (near IC₅₀ of 30 nM) .
- VPAC1/VPAC2 : Higher concentrations (≥100 nM) may be needed due to lower affinity . Validate selectivity using VPAC1/VPAC2 agonists (e.g., VIP) to confirm off-target effects are negligible .
Methodological Best Practices
- Storage and Stability : Store lyophilized powder at -20°C (stable for 3 years). Reconstituted solutions should be aliquoted and stored at -80°C (1-year stability) to prevent degradation .
- In Vivo Dosing : In rodent models, intraperitoneal or intracerebroventricular administration at 1–10 µg/kg is common for neurobehavioral studies. Include controls for solvent (e.g., TFA) effects .
- Data Interpretation : Use parallel assays (e.g., cAMP and calcium flux) to distinguish between Gs and Gq signaling pathways, as PACAP receptors couple to multiple G proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
